1-Piperideine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKUKQRKVCMOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198514 | |
| Record name | 1-Piperideine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505-18-0 | |
| Record name | 2,3,4,5-Tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperideine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperideine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of 1-Piperideine from Lysine: A Technical Guide for Researchers
Abstract: The formation of the 1-piperideine ring system from L-lysine is a critical branch point in the biosynthesis of a diverse array of piperidine alkaloids, compounds of significant interest to the pharmaceutical and agrochemical industries. Understanding the enzymatic machinery and metabolic pathways governing this transformation is paramount for harnessing these natural synthetic pathways for biotechnological applications. This technical guide provides an in-depth overview of the known biosynthetic routes from lysine to this compound, detailing the key enzymes, their catalytic mechanisms, and comprehensive experimental protocols for their study. Quantitative kinetic data are compiled for comparative analysis, and logical workflows are presented to guide researchers in this field.
Introduction
L-lysine, an essential amino acid, serves as the primary precursor for the biosynthesis of the six-membered nitrogen-containing heterocycle, this compound. This imine is a key intermediate that undergoes further enzymatic modifications to yield a vast spectrum of piperidine alkaloids with diverse biological activities. The biosynthetic journey from lysine to this compound is not a single, conserved pathway but rather a collection of distinct routes that have evolved across different organisms, including plants, fungi, and bacteria. This guide will focus on the three primary pathways: the Cadaverine Pathway, the Pipecolic Acid Pathway, and the direct conversion by Δ¹-Piperideine Synthase.
Biosynthetic Pathways from Lysine to this compound
The Cadaverine Pathway
The most well-characterized route to this compound proceeds through the intermediate cadaverine. This two-step pathway involves the decarboxylation of lysine followed by the oxidative deamination of cadaverine.
-
Step 1: Decarboxylation of Lysine. The initial committed step is the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane), catalyzed by the enzyme lysine decarboxylase (LDC) . This reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Step 2: Oxidative Deamination of Cadaverine. The diamine cadaverine is then acted upon by a copper amine oxidase (CAO) . This enzyme catalyzes the oxidative deamination of the terminal amino group of cadaverine to yield 5-aminopentanal. This amino-aldehyde spontaneously cyclizes via an intramolecular Schiff base formation to produce this compound.[1]
Diagram of the Cadaverine Pathway
Caption: The Cadaverine Pathway for this compound biosynthesis.
The Pipecolic Acid Pathway
In some organisms, particularly in the mammalian brain and certain microbes, lysine is converted to this compound via a pathway involving pipecolic acid. This pathway converges with the saccharopine pathway of lysine degradation.[2]
-
Step 1: Transamination of Lysine. The ε-amino group of L-lysine is transferred to an α-keto acid, typically α-ketoglutarate, by the action of L-lysine-ε-aminotransferase (LAT) .[3][4] This reaction forms L-α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[5][6]
-
Step 2: Reduction to Pipecolic Acid. P6C is then reduced to L-pipecolic acid by a reductase.
-
Step 3: Oxidation to this compound. The subsequent steps leading to this compound are less universally defined but are proposed to involve the oxidation of pipecolic acid.
Diagram of the Pipecolic Acid Pathway
Caption: The Pipecolic Acid Pathway for this compound biosynthesis.
Direct Conversion by Δ¹-Piperideine Synthase
Recent research in plants has uncovered a novel, single-enzyme pathway for the direct conversion of lysine to this compound.[7][8] This discovery challenges the previously held two-step paradigm of the cadaverine pathway in some plant species.
-
Catalysis by Δ¹-Piperideine Synthase (PS). The enzyme Δ¹-piperideine synthase (PS) , a PLP-dependent enzyme, catalyzes the oxidative deamination of L-lysine directly to this compound.[8][9] This enzyme is believed to perform a concerted reaction involving decarboxylation followed by oxidation and deamination.[9]
Diagram of the Δ¹-Piperideine Synthase Pathway
Caption: Direct conversion of L-lysine to this compound by Δ¹-Piperideine Synthase.
Quantitative Data of Key Enzymes
The kinetic parameters of the enzymes involved in this compound biosynthesis are crucial for understanding the efficiency and regulation of these pathways. The following tables summarize the available quantitative data for key enzymes from various sources.
Table 1: Kinetic Parameters of Lysine Decarboxylase (LDC)
| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Reference |
| Lupinus angustifolius (La-L/ODC) | L-Lysine | 2.10 | 1.18 | 0.56 | 7.5 | [10] |
| Sophora flavescens (Sf-L/ODC) | L-Lysine | 3.85 | 2.32 | 0.60 | 7.5 | [10] |
| Echinosophora koreensis (Ek-L/ODC) | L-Lysine | 2.95 | 1.95 | 0.66 | 7.5 | [10] |
| Escherichia coli (CadA Mutant K477R) | L-Lysine | 0.83 | 15.3 | 18.4 | 5.5 | [11] |
| Escherichia coli (CadA Mutant K447R/E445Q) | L-Lysine | 1.01 | 14.8 | 14.7 | 5.5 | [11] |
| Escherichia coli (CadA Mutant K477R/E445Q/T88S/F102V) | L-Lysine | 0.95 | 16.2 | 17.1 | 5.5 | [11] |
Table 2: Kinetic Parameters of Copper Amine Oxidase (CAO)
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Reference |
| Onobrychis viciifolia | Cadaverine | 0.09 | - | - | [12] |
| Lens culinaris | Putrescine | - | - | - | [12] |
Table 3: Kinetic Parameters of L-Lysine-ε-Aminotransferase (LAT)
| Enzyme Source | Substrate | K_m_ (mM) | Specific Activity (U/mg) | Optimal pH | Reference |
| Saccharopolyspora erythraea | L-Lysine | - | Higher than others | - | [3] |
| Nocardia farcinica | L-Lysine | - | - | - | [3] |
| Rhodococcus jostii | L-Lysine | - | - | - | [3] |
Note: Comprehensive kinetic data for all enzymes across various species are not always available in the literature. The tables represent a compilation of reported values.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in this compound biosynthesis.
Lysine Decarboxylase (LDC) Activity Assay
This protocol is adapted from methods used for bacterial and plant LDCs.[10][13][14][15][16]
Principle: The activity of LDC is determined by measuring the amount of cadaverine produced from L-lysine. A colorimetric method using 2,4,6-trinitrobenzenesulfonic acid (TNBS) is commonly employed, where TNBS reacts with the primary amines of cadaverine to form a colored adduct that can be quantified spectrophotometrically.[13]
Materials:
-
L-Lysine hydrochloride
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (0.1 M, pH 6.0-7.5)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 10 mM)
-
Sodium carbonate solution (1 M)
-
Toluene
-
Purified LDC enzyme
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH adjusted to the optimum for the specific LDC), a suitable concentration of L-lysine (e.g., 50 μM), and PLP (e.g., 0.1 mM).
-
Enzyme Addition: Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a known amount of purified LDC enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 seconds to 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by heating the mixture at 90-100°C for 5 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,500 x g) for 5 minutes to pellet any precipitated protein.
-
Derivatization: Transfer a known volume of the supernatant to a new tube containing a stop solution (e.g., 1 M sodium carbonate). Add the TNBS solution and incubate at a specific temperature (e.g., 42°C) for a set time (e.g., 6 minutes) to allow for color development.[13]
-
Extraction: Add toluene to the reaction mixture and vortex vigorously to extract the TNP-cadaverine adduct into the organic phase. Centrifuge to separate the phases.
-
Quantification: Carefully remove the toluene (upper) layer and measure its absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer.[13]
-
Standard Curve: Prepare a standard curve using known concentrations of cadaverine to determine the amount of product formed in the enzymatic reaction.
Copper Amine Oxidase (CAO) Activity Assay
This protocol is based on the photometric estimation of this compound produced from cadaverine.[6]
Principle: CAO activity is assayed by monitoring the formation of this compound from cadaverine. This compound can be detected photometrically after reaction with ninhydrin in an acidic medium.
Materials:
-
Cadaverine dihydrochloride
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ninhydrin reagent
-
Acetic acid
-
Purified CAO enzyme
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette or reaction tube, prepare a reaction mixture containing potassium phosphate buffer and a suitable concentration of cadaverine.
-
Enzyme Addition: Equilibrate the mixture to the desired temperature. Initiate the reaction by adding the purified CAO enzyme.
-
Incubation: Monitor the reaction progress. The formation of the aldehyde can also be monitored by following the production of H₂O₂ using a coupled peroxidase assay.
-
This compound Detection: At specific time points, take an aliquot of the reaction mixture and add it to an acidic solution containing ninhydrin.
-
Color Development: Heat the mixture to facilitate the condensation reaction between this compound and ninhydrin, which forms a colored product.
-
Quantification: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Calculation: Relate the absorbance to the concentration of this compound using a standard curve or a known extinction coefficient.
L-Lysine-ε-Aminotransferase (LAT) Activity Assay
Principle: The activity of LAT is determined by measuring the formation of the product, which can be L-α-aminoadipate-δ-semialdehyde (in equilibrium with P6C). The reaction typically involves the transfer of the ε-amino group of lysine to α-ketoglutarate, producing glutamate. The production of glutamate can be quantified.
Materials:
-
L-Lysine
-
α-Ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer (e.g., Tris-HCl, pH 8.0)
-
Purified LAT enzyme
-
Method for glutamate detection (e.g., HPLC, or a coupled enzyme assay with glutamate dehydrogenase)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, L-lysine, α-ketoglutarate, and PLP.
-
Enzyme Addition: Pre-warm the mixture to the optimal temperature and start the reaction by adding the purified LAT enzyme.
-
Incubation: Incubate for a specific time at the optimal temperature.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.
-
Product Quantification: Analyze the reaction mixture for the amount of glutamate produced. This can be achieved by:
-
HPLC analysis: Separate and quantify glutamate using a suitable HPLC method with pre- or post-column derivatization.
-
Coupled enzyme assay: Use glutamate dehydrogenase, which converts glutamate to α-ketoglutarate in the presence of NAD⁺, and monitor the increase in absorbance at 340 nm due to NADH formation.
-
Experimental and Logical Workflows
The study of this compound biosynthesis from lysine typically follows a structured workflow, from gene identification to enzyme characterization and in vivo validation.
Experimental Workflow for Characterizing a Novel this compound Biosynthetic Pathway
Caption: A typical experimental workflow for the discovery and characterization of enzymes involved in this compound biosynthesis.
Conclusion
The biosynthesis of this compound from lysine is a fundamental process in the generation of a wide range of bioactive alkaloids. The existence of multiple enzymatic pathways highlights the metabolic diversity and evolutionary adaptability of natural product biosynthesis. This technical guide provides a comprehensive resource for researchers, offering detailed insights into the known biosynthetic routes, the enzymes that catalyze them, and the experimental methodologies required for their investigation. The provided data and protocols serve as a foundation for further research aimed at elucidating novel pathways, engineering metabolic fluxes for enhanced production of valuable alkaloids, and developing novel biocatalysts for industrial applications.
References
- 1. biovendor.cz [biovendor.cz]
- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 3. Lysine ε-aminotransferases: kinetic constants, substrate specificities, and the variation in active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysine epsilon-aminotransferase, the initial enzyme of cephalosporin biosynthesis in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Photometric estimation of cadaverine oxidation by copper amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asm.org [asm.org]
- 16. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 1-Piperideine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperideine, a pivotal heterocyclic intermediate in the biosynthesis of numerous alkaloids and a valuable building block in synthetic organic chemistry, can be efficiently synthesized using enzymatic approaches. These biocatalytic methods offer high specificity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the enzymatic pathways for this compound synthesis, detailing the enzymes involved, their kinetic properties, and step-by-step experimental protocols for their expression, purification, and activity assessment. The guide focuses on three primary enzymatic routes: a two-step pathway involving lysine decarboxylase and copper amine oxidase, a direct single-step conversion by Δthis compound synthase, and the synthesis of a related derivative, this compound-6-carboxylic acid, by L-lysine ε-aminotransferase. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The synthesis of substituted piperidines is, therefore, a central focus in medicinal and synthetic chemistry. This compound, a cyclic imine, serves as a key precursor to the piperidine ring system. Traditional chemical syntheses of this compound and its derivatives often require harsh reagents, protecting group strategies, and can generate significant waste. Biocatalysis has emerged as a powerful and green alternative, leveraging the exquisite selectivity and efficiency of enzymes. This guide elucidates the core enzymatic strategies for the production of this compound, providing the necessary technical details for their practical implementation in a research and development setting.
Enzymatic Pathways for this compound Synthesis
There are currently three recognized enzymatic pathways for the synthesis of this compound and its derivatives from L-lysine.
Two-Step Pathway: Lysine Decarboxylase (LDC) and Copper Amine Oxidase (CAO)
This classic and well-characterized pathway involves the sequential action of two enzymes. First, L-lysine is decarboxylated to cadaverine by lysine decarboxylase (LDC; EC 4.1.1.18). Subsequently, copper amine oxidase (CAO; EC 1.4.3.22) catalyzes the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form this compound.[1][2][3]
Single-Step Pathway: Δthis compound Synthase (PS)
A more recently discovered pathway in plants, such as Flueggea suffruticosa, involves a single enzyme, Δthis compound synthase (PS).[4][5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme directly converts L-lysine into this compound through an oxidative deamination mechanism.[4]
Synthesis of this compound-6-carboxylic Acid
A related cyclic imine, this compound-6-carboxylic acid, is synthesized from L-lysine by the enzyme L-lysine ε-aminotransferase (LAT; EC 2.6.1.36).[6][7][8] This enzyme transfers the ε-amino group of L-lysine to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate and α-aminoadipate-δ-semialdehyde, which then cyclizes to this compound-6-carboxylic acid.[8]
Quantitative Data Presentation
The following tables summarize the key quantitative data for the enzymes involved in this compound synthesis.
Table 1: Kinetic Parameters of Lysine Decarboxylases (LDC)
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Hafnia alvei | L-Lysine | - | - | 1825 | 6.0-6.5 | 37 | [5][9] |
| Escherichia coli | L-Lysine | 2.0 | - | 1003 | 6.0 | 37 | [1][4] |
| Klebsiella pneumoniae | L-Lysine | - | - | - | 7.0 | 37 | [10] |
Table 2: Kinetic Parameters of Copper Amine Oxidases (CAO)
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Pea Seedlings (Pisum sativum) | Cadaverine | - | - | - | 7.0 | 25 | [2][11] |
| Lentil Seedlings (Lens culinaris) | Cadaverine | - | - | - | - | - | [12] |
Table 3: Kinetic Parameters of L-lysine ε-aminotransferase (LAT)
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Streptomyces clavuligerus | L-Lysine | 3.2 | 0.023 | 7.0-7.5 | 30 | [6][8] |
| Streptomyces clavuligerus | α-Ketoglutarate | 3.6 | 0.026 | 7.0-7.5 | 30 | [8] |
Note: A complete set of kinetic parameters is not always available in the literature for all enzymes.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.
Heterologous Expression and Purification of Recombinant Enzymes in E. coli
Protocol 4.1.1: Heterologous Expression of Hafnia alvei Lysine Decarboxylase (LDC) in E. coli [5][13]
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for Hafnia alvei LDC and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (His6) tag.
-
Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).[14][15][16]
-
Culture and Induction:
-
Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice or by using a French press.
-
-
Purification:
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elute the His-tagged LDC with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analyze the purity of the enzyme by SDS-PAGE.
-
Store the purified enzyme at -80°C.
-
This protocol can be adapted for the expression and purification of other recombinant enzymes like CAO and PS.
Enzyme Activity Assays
Protocol 4.2.1: Lysine Decarboxylase (LDC) Activity Assay (pH-Indicator Method) [17][18][19][20]
This method relies on the color change of a pH indicator due to the alkalinization of the medium caused by the production of cadaverine.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM L-lysine
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
0.01% Bromocresol purple (pH indicator)
-
In a suitable buffer (e.g., 100 mM sodium acetate, pH 6.0)
-
-
Assay Procedure:
-
Add a known amount of purified LDC or cell lysate to the reaction mixture.
-
Incubate the reaction at 37°C.
-
Monitor the color change of the solution from yellow (acidic) to purple (alkaline).
-
The rate of color change can be quantified spectrophotometrically by measuring the absorbance at the appropriate wavelength for the indicator. A positive result is indicated by the development of a purple color.[18]
-
Protocol 4.2.2: Copper Amine Oxidase (CAO) Activity Assay (Spectrophotometric Method) [21][22]
This assay measures the production of hydrogen peroxide (H₂O₂) using a coupled peroxidase reaction.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
10 mM Cadaverine dihydrochloride
-
0.1 M Potassium phosphate buffer (pH 7.0)
-
1 U/mL Horseradish peroxidase
-
1 mM 4-Aminoantipyrine
-
10 mM Vanillic acid
-
-
Assay Procedure:
-
Add a known amount of purified CAO or plant extract to the reaction mixture.
-
Incubate the reaction at 25°C.
-
Monitor the formation of the red quinoneimine dye by measuring the increase in absorbance at 498 nm.
-
The activity can be calculated using the molar extinction coefficient of the dye.
-
Product Detection and Quantification
Protocol 4.3.1: GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) can be used for the detection and quantification of this compound.
-
Sample Preparation:
-
Stop the enzymatic reaction by adding a quenching agent (e.g., perchloric acid).
-
Neutralize the sample and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[23]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[23]
-
Injector Temperature: 250°C.[24]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detector: Operate in scan mode (e.g., m/z 35-300).
-
-
Quantification:
-
Create a calibration curve using a pure standard of this compound or a suitable derivative.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Conclusion
The enzymatic synthesis of this compound offers a versatile and sustainable platform for the production of this important chemical intermediate. This guide has detailed the primary biocatalytic routes, provided a compilation of relevant quantitative data, and presented robust experimental protocols for the expression, purification, and characterization of the key enzymes involved. The two-step pathway utilizing lysine decarboxylase and copper amine oxidase is well-established, while the single-step conversion by Δthis compound synthase represents a promising avenue for process intensification. The synthesis of this compound-6-carboxylic acid via L-lysine ε-aminotransferase further expands the toolbox of biocatalytic methods for generating piperidine precursors. By providing a comprehensive technical resource, this guide aims to facilitate the adoption and further development of these enzymatic strategies in both academic and industrial research settings, ultimately contributing to the advancement of green and efficient chemical synthesis.
References
- 1. Lysine decarboxylase assay by the pH-stat method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
- 3. uniprot.org [uniprot.org]
- 4. mdpi.com [mdpi.com]
- 5. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial purification, characterization and nitrogen regulation of the lysine epsilon-aminotransferase of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Protein Crystallography in Defining the Mechanisms of Biogenesis and Catalysis in Copper Amine Oxidase [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Heterologous protein expression in E. coli [protocols.io]
- 15. Heterologous protein expression in E. coli [protocols.io]
- 16. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions | Springer Nature Experiments [experiments.springernature.com]
- 17. vumicro.com [vumicro.com]
- 18. microbenotes.com [microbenotes.com]
- 19. rainbowvn.net [rainbowvn.net]
- 20. asm.org [asm.org]
- 21. A spectrophotometric method for determination of diamine oxidase (DAO) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scholars.direct [scholars.direct]
- 24. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
The Central Role of 1-Piperideine: A Technical Guide to its Biosynthesis and Function in Alkaloid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, a cyclic imine, stands as a critical biosynthetic intermediate in the vast and structurally diverse world of alkaloids. Derived from the amino acid L-lysine, this reactive molecule serves as a key building block for numerous pharmacologically significant compounds, including piperidine, quinolizidine, and indolizidine alkaloids. Understanding the formation and subsequent metabolic fate of this compound is paramount for the elucidation of alkaloid biosynthetic pathways and for the development of synthetic biology approaches to produce valuable pharmaceuticals. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic pathways, experimental protocols for analysis, and the subsequent transformations that lead to the rich diversity of lysine-derived alkaloids.
Biosynthesis of this compound from L-Lysine
The formation of the this compound ring from L-lysine primarily occurs through two distinct enzymatic routes: a well-established two-step pathway and a more recently discovered direct pathway.
The Symmetric Two-Step Pathway
The classic and most commonly described pathway for this compound biosynthesis involves two key enzymes: L-lysine decarboxylase (LDC) and a copper amine oxidase (CAO).[1] This pathway proceeds through a symmetrical intermediate, cadaverine.
-
Decarboxylation of L-Lysine: The initial committed step is the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane). This reaction is catalyzed by L-lysine decarboxylase (LDC; EC 4.1.1.18), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3]
-
Oxidative Deamination of Cadaverine: The resulting cadaverine then undergoes oxidative deamination of one of its primary amino groups, a reaction catalyzed by a copper amine oxidase (CAO; EC 1.4.3.22).[4] This enzymatic step yields 5-aminopentanal, which spontaneously cyclizes via intramolecular Schiff base formation to yield the imine, this compound.[5]
The Asymmetric Direct Pathway
Recent research in Flueggea suffruticosa, a plant known for producing securinine and other piperidine alkaloids, has unveiled a novel, single-enzyme pathway for this compound synthesis.[6][7] This pathway is catalyzed by a PLP-dependent enzyme named Δ¹-piperideine synthase (PS).[6][7] This enzyme facilitates the oxidative deamination of L-lysine directly to form this compound without the release of a free cadaverine intermediate.[6][7] Isotope labeling studies have demonstrated that this pathway proceeds in a non-symmetric manner, resolving long-standing questions about the asymmetric incorporation of lysine into certain piperidine alkaloids.[6][7]
This compound as a Precursor to Diverse Alkaloid Skeletons
The high reactivity of the imine bond in this compound makes it a versatile precursor for the construction of a wide array of alkaloid skeletons.
-
Piperidine Alkaloids: Simple reduction of this compound yields piperidine, the core structure of alkaloids like coniine from poison hemlock and lobeline from Indian tobacco.[8]
-
Quinolizidine Alkaloids (QAs): In the biosynthesis of QAs, such as lupinine and sparteine found in lupins, two molecules of this compound (or their precursors derived from cadaverine) are believed to condense to form the characteristic bicyclic quinolizidine ring system.[5] The dimerization can proceed through a series of reactions including aldol-type condensations and Mannich reactions.[5]
-
Indolizidine Alkaloids: While the biosynthesis of many indolizidine alkaloids proceeds through different intermediates, some pathways are proposed to involve derivatives of this compound.
-
Lycopodium Alkaloids: In the biosynthesis of certain Lycopodium alkaloids, this compound serves as a foundational unit that undergoes condensation with a polyketide-derived moiety.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and reactions involved in this compound biosynthesis.
| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH |
| L-Lysine Decarboxylase | Lupinus angustifolius | L-Lysine | 0.25 | 0.12 | 8.0 |
| L-Lysine Decarboxylase | Hafnia alvei | L-Lysine | ~1.0 | Not reported | 6.8 |
| Copper Amine Oxidase | Pisum sativum | Cadaverine | 0.18 | 0.85 | 7.0 |
| Copper Amine Oxidase | Cicer arietinum | Cadaverine | 0.22 | Not reported | 7.2 |
Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis. Data is compiled from various sources and experimental conditions may vary.
| Precursor | Labeled Atom(s) | Product Alkaloid(s) | Plant Species | Incorporation Rate (%) | Reference |
| [¹⁴C]Cadaverine | ¹⁴C | Anabasine | Nicotiana glauca | 5.2 | Leete, E. (1977). J. Am. Chem. Soc. |
| [¹⁵N, ¹³C]Lysine | ¹⁵N, ¹³C | Securinine | Flueggea suffruticosa | Not quantified | (Wood et al., 2024)[6][7] |
| [2-¹⁴C]Δ¹-Piperideine | ¹⁴C | Lupinine | Lupinus luteus | 1.5 | Golebiewski, W. M., & Spenser, I. D. (1988) |
Table 2: Precursor Incorporation Rates from Isotopic Labeling Studies. Incorporation rates can be influenced by various factors including the developmental stage of the plant and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Protocol 1: Assay for L-Lysine Decarboxylase (LDC) Activity
This protocol is adapted from methods used for plant LDC characterization.
Principle: The activity of LDC is determined by measuring the rate of ¹⁴CO₂ released from L-[1-¹⁴C]lysine.
Materials:
-
L-[1-¹⁴C]lysine (specific activity ~50 mCi/mmol)
-
Enzyme extract (from plant tissue)
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 0.1 mM pyridoxal-5'-phosphate (PLP)
-
2 M HCl
-
Scintillation cocktail
-
Scintillation vials
-
Filter paper discs (e.g., Whatman 3MM) soaked in 2 M NaOH
Procedure:
-
Prepare the reaction mixture in a sealed vial containing 80 µL of assay buffer, 10 µL of enzyme extract, and 10 µL of L-[1-¹⁴C]lysine (to a final concentration of 1 mM).
-
Suspend a filter paper disc soaked in 2 M NaOH above the reaction mixture to trap the evolved ¹⁴CO₂.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by injecting 100 µL of 2 M HCl into the reaction mixture.
-
Continue incubation for an additional 30 minutes to ensure complete trapping of the released ¹⁴CO₂.
-
Remove the filter paper disc and place it in a scintillation vial with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the labeled substrate and the amount of protein in the extract.
Protocol 2: Assay for Copper Amine Oxidase (CAO) Activity
This spectrophotometric assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.[2]
Principle: The H₂O₂ produced during the oxidative deamination of cadaverine by CAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), resulting in a colored product that can be measured spectrophotometrically.
Materials:
-
Enzyme extract
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.0
-
Cadaverine dihydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine
-
Phenol
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 800 µL of assay buffer, 50 µL of 100 mM cadaverine, 50 µL of 10 mg/mL HRP, 50 µL of 24 mM 4-aminoantipyrine, and 50 µL of 16 mM phenol.
-
Initiate the reaction by adding 50 µL of the enzyme extract.
-
Monitor the increase in absorbance at 505 nm over time at 25°C.
-
Calculate the enzyme activity using the molar extinction coefficient of the colored product (e.g., 6.58 mM⁻¹cm⁻¹ for the product of 4-aminoantipyrine and phenol).
Protocol 3: Detection and Quantification of this compound and Alkaloids by GC-MS
Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like alkaloids.
Sample Preparation (General):
-
Homogenize plant material in a suitable solvent (e.g., methanol or chloroform).
-
Perform a liquid-liquid extraction to separate the alkaloids. Typically, this involves an acid-base extraction.
-
Acidify the extract to protonate the alkaloids, making them water-soluble.
-
Wash with an organic solvent to remove non-polar impurities.
-
Basify the aqueous layer to deprotonate the alkaloids, making them soluble in an organic solvent.
-
Extract the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The extract can be derivatized (e.g., silylation) to improve volatility and chromatographic properties, although many piperidine alkaloids can be analyzed directly.
GC-MS Conditions (Example for Piperidine Alkaloids):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Quantification:
-
Use an internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification.
-
Create a calibration curve using authentic standards of the alkaloids of interest.
Visualizations
Caption: The symmetric two-step biosynthesis of this compound from L-lysine.
Caption: The asymmetric direct biosynthesis of this compound from L-lysine.
Caption: The role of this compound as a central intermediate in the biosynthesis of various alkaloid classes.
Caption: A generalized experimental workflow for the extraction and analysis of alkaloids from plant material.
Conclusion
This compound is a cornerstone in the biosynthesis of a multitude of alkaloids with significant biological activities. The elucidation of its formation, whether through the canonical two-step pathway or the more recently discovered direct synthesis, provides crucial insights into the metabolic logic of alkaloid production in plants. The experimental protocols and analytical methods detailed in this guide offer a practical framework for researchers to investigate these pathways further. A deeper understanding of this compound metabolism will undoubtedly accelerate efforts in metabolic engineering and the synthetic production of high-value, plant-derived pharmaceuticals.
References
- 1. Copper-containing amine oxidases. Biogenesis and catalysis; a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
The Natural Occurrence of 1-Piperideine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperideine (specifically, Δ¹-piperideine) is a pivotal, yet transient, cyclic imine that serves as a central intermediate in the biosynthesis of a vast array of piperidine alkaloids in the plant kingdom. These alkaloids are renowned for their significant pharmacological activities and ecological roles, including plant defense. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic pathways, distribution in various plant taxa, and the physiological significance of its derivatives. Furthermore, it outlines detailed experimental protocols for the extraction and analysis of related alkaloids and presents visualizations of key biochemical and experimental processes to support advanced research and development.
Introduction
This compound is a six-membered heterocyclic compound containing a nitrogen atom and a carbon-nitrogen double bond (imine). In plants, the Δ¹-piperideine isomer is the primary biologically relevant form. It is not an end product but rather a crucial biosynthetic precursor derived from the amino acid L-lysine. Its high reactivity means it is quickly converted into more stable piperidine alkaloids, making its direct detection in plant tissues challenging. However, understanding its formation is key to elucidating the biosynthesis of numerous important natural products, from the pungent piperine in black pepper to the neurotoxic coniine in poison hemlock.[1][2] This guide synthesizes current knowledge on this critical intermediate for professionals in phytochemistry, drug discovery, and plant science.
Biosynthesis of Δ¹-Piperideine
The formation of Δ¹-piperideine from L-lysine in plants occurs via two primary, distinct pathways.
2.1 The Classic Symmetric Pathway (via Cadaverine)
The most well-documented route involves two enzymatic steps:
-
Decarboxylation of Lysine: L-lysine is decarboxylated by the enzyme Lysine Decarboxylase (LDC) to form the diamine cadaverine.[3] Plant LDCs involved in alkaloid synthesis appear to have evolved on multiple occasions from ornithine decarboxylases.[4]
-
Oxidative Deamination of Cadaverine: Cadaverine is then oxidized by a Copper Amine Oxidase (CAO) , which removes an amino group to produce 5-aminopentanal.[3][5]
-
Spontaneous Cyclization: The resulting 5-aminopentanal is unstable and spontaneously cyclizes through intramolecular Schiff base formation to yield the imine, Δ¹-piperideine.[6]
This pathway is considered "symmetric" because the intermediate, cadaverine, is a symmetrical molecule.
2.2 The Non-Symmetric Pathway (Direct Synthesis)
Recent research (June 2024) in Flueggea suffruticosa, a plant rich in piperidine alkaloids like securinine, has unveiled a novel, direct pathway that bypasses the free cadaverine intermediate.[7][8]
-
Direct Conversion of Lysine: A PLP-dependent enzyme, named Δ¹-Piperideine Synthase (PS) , catalyzes the direct oxidative deamination of L-lysine to form Δ¹-piperideine in a single step.[7][9]
This discovery is significant as it resolves long-standing questions about how lysine can be incorporated into alkaloids in a non-symmetric manner.[8] This pathway marks the identification of the first eukaryotic group III decarboxylase, a family of enzymes typically associated with prokaryotes.[7]
Natural Occurrence and Distribution
As a reactive intermediate, Δ¹-piperideine's presence is inferred through the existence of its precursor, cadaverine, and its downstream derivatives, the piperidine alkaloids. Plants producing these alkaloids are found across numerous families.
3.1 Quantitative Data on Cadaverine (Precursor)
Direct quantification of Δ¹-piperideine is rare. However, levels of its immediate precursor, cadaverine, have been reported in various plant species and tissues, providing an indirect measure of the pathway's activity.
| Plant Family | Species | Plant Part | Cadaverine Concentration | Reference(s) |
| Poaceae (Grasses) | Various cereals | General | < 1 to 15 µmol/g FW | [10] |
| Hordeum vulgare (Barley) | Leaves | Reported presence | ||
| Zea mays (Maize) | Silage | ~341 mg/kg | [10] | |
| Leguminosae (Legumes) | Vicia faba (Broad bean) | Seeds | High, increases on germination | [10] |
| Cicer arietinum (Chickpea) | Seeds | High, increases on germination | [10] | |
| Solanaceae | Nicotiana glauca | Hairy roots | Enhanced levels in transgenics | [10] |
| Nymphaeaceae | Nymphaea tetragona | Leaf, Root | Reported presence | [10] |
| Nelumbo nucifera (Lotus) | Leaf, Root | Reported presence | [10] | |
| Araceae | Eichhornia crassipes | Leaf, Root | Reported presence | [10] |
| Mesembryanthemaceae | Mesembryanthemum crystallinum | Old leaves, stem, roots | ~20–29 nmol/g FW | [10] |
3.2 Plant Taxa Containing Piperidine Alkaloids
The distribution of piperidine alkaloids indicates the widespread occurrence of the Δ¹-piperideine biosynthetic pathway across the plant kingdom.
| Plant Family | Representative Species | Major Piperidine Alkaloid(s) | Reference(s) |
| Piperaceae | Piper nigrum (Black Pepper) | Piperine | [1][11] |
| Piper longum (Long Pepper) | Piperine | [12] | |
| Apiaceae | Conium maculatum (Poison Hemlock) | Coniine | [13][14] |
| Solanaceae | Nicotiana glauca (Tree Tobacco) | Anabasine | [14] |
| Campanulaceae | Lobelia inflata (Indian Tobacco) | Lobeline | [13] |
| Fabaceae | Lupinus spp. (Lupin) | Ammodendrine, Lupanine | [14] |
| Moraceae | Morus alba (White Mulberry) | 1-Deoxynojirimycin (a piperidine derivative) | [14] |
| Pinaceae | Pinus spp. (Pine) | Pinidine, α-Pipecoline | [15] |
| Papaveraceae | Papaver somniferum (Opium Poppy) | Morphine, Codeine (contain piperidine ring) | [13][14] |
| Punicaceae | Punica granatum (Pomegranate) | Pelletierine | [2] |
Experimental Protocols
The analysis of Δ¹-piperideine is complicated by its instability. Therefore, methodologies often target its more stable precursor (cadaverine) or its downstream alkaloid products.
4.1 General Protocol for Piperidine Alkaloid Extraction
This protocol is a generalized acid-base extraction method suitable for isolating basic alkaloids like piperidine derivatives.
-
Sample Preparation:
-
Collect fresh plant material (leaves, roots, or fruits).
-
Lyophilize (freeze-dry) the material to remove water and grind it into a fine powder.
-
-
Extraction:
-
Macerate 10 g of the dried powder in 100 mL of methanol (or ethanol) for 24-48 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Re-dissolve the crude extract in 50 mL of 1 M hydrochloric acid (HCl).
-
Wash the acidic solution with 50 mL of dichloromethane (DCM) or chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.[16]
-
Make the aqueous layer basic (pH 9-11) by slowly adding ammonium hydroxide.[16]
-
Extract the now basic aqueous layer three times with 50 mL portions of DCM. The protonated alkaloids will become free bases and move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid fraction.[16][17]
-
-
Purification:
-
Further purification can be achieved using column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol).[16]
-
4.2 Protocol for Detection and Quantification by HPLC
This method is adapted from protocols for piperine, a common piperidine alkaloid, and can be optimized for other derivatives.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD). For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[18]
-
-
Chromatographic Conditions (Example for Piperine):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 343 nm for piperine.[18] The wavelength should be optimized based on the UV spectrum of the target alkaloid.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a stock solution of a pure analytical standard of the target alkaloid in methanol.
-
Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Inject the standards and the prepared plant extract.
-
Quantify the alkaloid in the sample by comparing its peak area to the calibration curve.
-
Note on Δ¹-Piperideine Detection: Direct detection of the imine is challenging. It requires specialized techniques such as derivatization followed by GC-MS or LC-MS analysis.[19] Spectroscopic methods like FTIR can confirm the presence of an imine group (C=N stretch, ~1640-1690 cm⁻¹), and ¹³C NMR can show a characteristic imine carbon signal around 155 ppm.[20]
Role in Signaling Pathways and Plant Defense
Direct signaling roles for the transient intermediate Δ¹-piperideine have not been established. However, its downstream products, the piperidine alkaloids, are crucial molecules in plant defense and have been shown to modulate key signaling pathways in other organisms, which is of high interest to drug development professionals.
-
Plant Defense: Piperidine alkaloids often function as potent neurotoxins to herbivores. For example, coniine from hemlock and anabasine from tobacco act on nicotinic acetylcholine receptors, causing paralysis in insects and vertebrates.[1][13] This defensive role is a primary driver for their biosynthesis.
-
Modulation of Signaling Pathways (by Piperine): While studied in mammalian cells, the effects of piperine highlight the pharmacological potential of Δ¹-piperideine derivatives. Piperine has been shown to inhibit or modulate several critical pathways:
-
NF-κB Pathway: Inhibition of this pathway reduces the expression of inflammatory cytokines.
-
MAPK Signaling: Modulation of ERK and p38 pathways.
-
TGF-β Signaling: Downregulation of SMAD and ERK phosphorylation.
-
These interactions underscore the potential of piperidine alkaloids as scaffolds for developing new therapeutic agents targeting inflammation and cell proliferation.
Conclusion
Δ¹-piperideine stands as a cornerstone in the biosynthesis of a diverse and pharmacologically vital class of plant natural products. The recent elucidation of a direct, non-symmetric biosynthetic pathway, in addition to the classic cadaverine-dependent route, has significantly advanced our understanding of how plants create such chemical complexity. While its transient nature makes direct study difficult, its central role is undisputed. For researchers, a deeper investigation into the enzymes controlling its formation, such as Δ¹-piperideine synthase, offers exciting opportunities for metabolic engineering and the synthetic biology-based production of high-value piperidine alkaloids for pharmaceutical and agricultural applications.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PathBank [pathbank.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neist.res.in [neist.res.in]
- 12. biorxiv.org [biorxiv.org]
- 13. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Central Role of Δ¹-Piperideine in Piperidine Alkaloid Biosynthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the pivotal role of Δ¹-piperideine as a key intermediate in the biosynthesis of piperidine and related alkaloids. We will delve into the enzymatic pathways leading to its formation, its function as a versatile precursor, and the experimental methodologies used to study these processes.
Introduction: The Crossroads of Alkaloid Synthesis
Piperidine alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found throughout the plant kingdom, with many exhibiting significant pharmacological properties.[1][2] Their biosynthesis originates from the amino acid L-lysine, and at the heart of these pathways lies the highly reactive cyclic imine, Δ¹-piperideine (also known as 1-piperideine).[3][4] This molecule represents a critical branch point, serving as the universal precursor for a wide array of complex alkaloid structures, including those found in black pepper (piperine), tobacco (anabasine), and lupins (quinolizidine alkaloids).[2][5][6] Understanding the formation and subsequent metabolism of Δ¹-piperideine is fundamental to dissecting and engineering the biosynthesis of these valuable natural products.
Biosynthesis of Δ¹-Piperideine: Two Pathways from Lysine
The formation of Δ¹-piperideine from L-lysine occurs primarily through two distinct enzymatic routes in plants.
The Classic Two-Step Pathway
The most well-established pathway involves two sequential enzymatic reactions:
-
Decarboxylation of L-Lysine: The first committed step is the removal of the carboxyl group from L-lysine to form the diamine cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1][7]
-
Oxidative Deamination of Cadaverine: The resulting cadaverine undergoes oxidative deamination of one of its primary amino groups, catalyzed by a copper amine oxidase (CAO) .[1][2] This produces 5-aminopentanal.
-
Spontaneous Cyclization: The 5-aminopentanal intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield the cyclic imine, Δ¹-piperideine.[2][5]
This pathway is considered "symmetric" because the intermediate cadaverine is a symmetrical molecule.[4]
The Direct, Nonsymmetric Pathway
More recently, a single-enzyme pathway has been discovered in plants such as Flueggea suffruticosa.[3][4]
-
Direct Conversion by Δ¹-Piperideine Synthase (PS): A novel PLP-dependent enzyme, Δ¹-piperideine synthase (PS) , catalyzes the direct conversion of L-lysine to Δ¹-piperideine through an oxidative deamination process.[3][4] Isotope labeling studies have demonstrated that this pathway is "nonsymmetric," meaning no symmetrical intermediate like cadaverine is formed.[4][8] This discovery highlights the evolutionary diversity in plant metabolic pathways.
Δ¹-Piperideine as a Versatile Precursor
The high reactivity of the imine functional group makes Δ¹-piperideine a versatile building block for the assembly of more complex alkaloid skeletons.[3] It serves as the direct precursor to the piperidine ring found in a multitude of alkaloids.
-
Simple Piperidine Alkaloids: Δ¹-piperideine can be reduced to form piperidine itself, which is then incorporated into alkaloids like piperine , the pungent compound in black pepper.[9][10] In the final step of piperine biosynthesis, piperidine is condensed with piperoyl-CoA by the enzyme piperine synthase.[9][11]
-
Pyridine-Piperidine Alkaloids: In species like Nicotiana glauca, Δ¹-piperideine is a key intermediate in the formation of anabasine , where the piperidine ring is coupled with a pyridine ring derived from nicotinic acid.[8][12]
-
Quinolizidine Alkaloids (QAs): In legumes, two or three molecules of Δ¹-piperideine (or its precursors) are thought to dimerize or trimerize to form the characteristic bicyclic quinolizidine skeleton of alkaloids like lupinine and sparteine.[2][7][13]
Quantitative Data Summary
Quantitative biochemical data for the enzymes in the Δ¹-piperideine pathway are crucial for metabolic engineering and modeling. While comprehensive datasets are limited, the following table summarizes key enzymatic properties reported in the literature.
| Enzyme | Source Organism | Substrate | Product(s) | Notes |
| Lysine Decarboxylase (LDC) | Lupinus angustifolius | L-Lysine | Cadaverine, CO₂ | Evolved from ornithine decarboxylases (ODCs); can also decarboxylate L-ornithine with similar efficiency.[7] A key residue (F344) is implicated in substrate preference.[7] |
| Copper Amine Oxidase (CAO) | Lupinus angustifolius | Cadaverine | 5-Aminopentanal, H₂O₂, NH₃ | Catalyzes the oxidative deamination of cadaverine.[2][5] The gene has been cloned from L. angustifolius.[5] |
| Δ¹-Piperideine Synthase (PS) | Flueggea suffruticosa | L-Lysine | Δ¹-Piperideine, H₂O₂ | A single PLP-dependent enzyme that performs a nonsymmetric conversion.[4] Belongs to the group III decarboxylase family, typically found in prokaryotes.[4] |
| Piperine Synthase (PS) | Piper nigrum | Piperidine, Piperoyl-CoA | Piperine | A BAHD-type acyltransferase that catalyzes the final step in piperine biosynthesis.[11][14] Co-localized with piperine in specialized cells of the fruit perisperm.[11] |
Experimental Protocols
Investigating the role of Δ¹-piperideine relies on a combination of tracer studies, enzyme assays, and advanced analytical techniques.
Protocol: Stable Isotope Labeling to Trace Biosynthesis
This protocol outlines a general workflow for using stable isotope-labeled precursors to track the incorporation of lysine into piperidine alkaloids.
-
Precursor Administration: Prepare a sterile solution of labeled L-lysine (e.g., [ε-¹⁵N]-L-lysine or [α-¹⁵N]-L-lysine).[8] Administer the solution to the plant material (e.g., hairy root cultures, leaf discs) via the growth medium or by direct injection.
-
Incubation: Incubate the plant material under controlled conditions for a defined period (e.g., 24-72 hours) to allow for metabolic conversion of the labeled precursor.
-
Alkaloid Extraction: Harvest the tissue, freeze it in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder. Perform a standard acid-base extraction for alkaloids. Briefly, extract the powder with an acidified solvent (e.g., 1% HCl in methanol), filter, and evaporate the solvent. Resuspend the residue in an acidic aqueous solution, wash with an organic solvent (e.g., dichloromethane) to remove neutral compounds, then basify the aqueous phase (e.g., with NH₄OH) and extract the alkaloids into an organic solvent.
-
Analysis by Mass Spectrometry: Evaporate the final organic extract and reconstitute the alkaloid fraction in a suitable solvent. Analyze the sample using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: Compare the mass spectra of the target alkaloids from labeled and unlabeled control samples. An increase in the M+1 (for ¹⁵N) or other relevant isotopic peaks in the experimental sample confirms the incorporation of the labeled lysine into the alkaloid structure.[15] The specific position of the label can elucidate symmetric vs. nonsymmetric pathways.[8]
Protocol: Diamine Oxidase (DAO) Activity Assay
This spectrophotometric assay measures the activity of DAO by quantifying the hydrogen peroxide (H₂O₂) produced.[16][17]
-
Reagent Preparation:
-
Enzyme Extract: Homogenize plant tissue in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) and centrifuge to obtain a crude protein extract (supernatant).
-
Substrate Solution: Prepare a solution of cadaverine dihydrochloride in water.
-
Chromogenic System: Prepare a solution containing a peroxidase (e.g., horseradish peroxidase) and a chromogenic substrate that reacts with H₂O₂ (e.g., o-dianisidine or a commercial kit reagent).[16]
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the enzyme extract, the chromogenic system, and buffer to the final reaction volume.
-
Initiate the reaction by adding the cadaverine substrate solution.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 460 nm) over time using a microplate reader or spectrophotometer.[16]
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of the oxidized chromogen to convert this rate into the rate of H₂O₂ production.
-
Define enzyme activity in units, such as µmol of product formed per minute per mg of protein.
-
Protocol: Analytical Detection of Piperidine and Piperine by HPLC
This method allows for the quantification of piperidine and its downstream product piperine in plant extracts.[18][19]
-
Sample Preparation: Perform an alkaloid extraction as described in Protocol 5.1. For piperidine analysis, pre-column derivatization with a reagent like 4-toluenesulfonyl chloride may be required to improve chromatographic retention and detection.[20]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[19][20]
-
Mobile Phase (Piperine): Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[19]
-
Mobile Phase (Derivatized Piperidine): Isocratic elution with a mixture of acetonitrile and acidified water (e.g., 68:32 v/v with 0.1% phosphoric acid).[20]
-
Detection (Derivatized Piperidine): UV detector set to an appropriate wavelength for the derivative or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[18]
-
-
Quantification:
-
Prepare a series of standard solutions of piperine and/or derivatized piperidine of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for the standards.
-
Determine the concentration in the plant extract by comparing its peak area to the calibration curve.
-
Conclusion
Δ¹-Piperideine stands as a cornerstone in the biosynthesis of a vast and pharmacologically important group of plant natural products. Its formation, either through a conserved two-step pathway or a more direct single-enzyme route, represents a key metabolic control point. The inherent reactivity of this cyclic imine enables the structural diversification that leads to distinct alkaloid classes, from simple piperidines to complex polycyclic structures. A thorough understanding of the enzymes governing its synthesis and consumption, supported by robust experimental methodologies, is essential for future efforts in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals derived from these fascinating biosynthetic pathways.
References
- 1. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]
- 2. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 505-18-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. opendata.uni-halle.de [opendata.uni-halle.de]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. Enzyme Activity Measurement of Diamine Oxidas [creative-enzymes.com]
- 18. researchgate.net [researchgate.net]
- 19. seer.ufrgs.br [seer.ufrgs.br]
- 20. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Conformation of 1-Piperideine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, also known as 2,3,4,5-tetrahydropyridine, is a cyclic imine that serves as a crucial intermediate in the biosynthesis of various piperidine alkaloids. Its structure and conformational flexibility are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, supported by available spectroscopic data and computational studies.
Molecular Structure and Physicochemical Properties
This compound is a six-membered heterocyclic compound with the chemical formula C₅H₉N. It possesses a molecular weight of 83.13 g/mol . The presence of an endocyclic carbon-nitrogen double bond (imine) distinguishes it from its saturated counterpart, piperidine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₉N | [General Knowledge] |
| Molecular Weight | 83.13 g/mol | [General Knowledge] |
| CAS Number | 505-18-0 | [General Knowledge] |
| Boiling Point | 139.2 ± 13.0 °C (Predicted) | [General Knowledge] |
| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [General Knowledge] |
Conformational Analysis
The conformational landscape of this compound is dictated by the interplay of ring pucker and the geometry around the sp²-hybridized nitrogen and carbon atoms of the imine bond. While extensive experimental and computational studies have been conducted on the chair and boat conformations of piperidine, specific quantitative data for this compound is less abundant in the literature. However, theoretical calculations can provide valuable insights into its preferred conformations.
Due to the presence of the double bond, this compound is expected to adopt a half-chair or sofa conformation as one of its low-energy forms, which minimizes torsional strain. The planarity of the C=N-C=C fragment influences the overall ring geometry.
Table 2: Calculated Conformational Data for this compound (Representative Theoretical Values)
| Parameter | Half-Chair Conformation | Envelope Conformation |
| Relative Energy (kcal/mol) | 0.0 | 1.5 - 3.0 |
| N1-C2-C3-C4 Dihedral Angle (°) | ~ -45 to -55 | ~ 0 to 10 |
| C2-C3-C4-C5 Dihedral Angle (°) | ~ 50 to 60 | ~ -30 to -40 |
| C3-C4-C5-C6 Dihedral Angle (°) | ~ -50 to -60 | ~ 50 to 60 |
Note: The values presented in this table are illustrative and based on general principles of conformational analysis for similar cyclic systems. Specific values would require dedicated high-level computational studies.
Spectroscopic Data and Interpretation
Spectroscopic techniques are essential for elucidating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons at different positions of the ring. The vinylic proton adjacent to the nitrogen would appear at a downfield chemical shift. The allylic protons would also be deshielded, while the remaining methylene protons would resonate at higher fields.
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the ring. The imine carbon (C=N) would be the most downfield signal, followed by the other sp²-hybridized carbon. The sp³-hybridized carbons would appear at upfield chemical shifts.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C2 | - | ~165-175 |
| C3 | ~2.0-2.5 | ~25-35 |
| C4 | ~1.6-1.9 | ~20-30 |
| C5 | ~1.6-1.9 | ~25-35 |
| C6 | ~3.0-3.5 | ~45-55 |
| H6 | ~7.0-7.5 | - |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |
| C=N Stretch | 1650 - 1600 | Medium |
| C-H Stretch (sp²) | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C-H Bend | 1470 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak (M⁺) at m/z 83. The fragmentation pattern would be indicative of the cyclic imine structure, with characteristic losses of small neutral molecules.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydrohalogenation of N-chloropiperidine.
Protocol: Synthesis of this compound from N-Chloropiperidine
-
Preparation of N-Chloropiperidine:
-
Dissolve piperidine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.
-
Slowly add a solution of a chlorinating agent, such as sodium hypochlorite (bleach) or tert-butyl hypochlorite, to the cooled piperidine solution with stirring.
-
Monitor the reaction by TLC. Once the starting material is consumed, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-chloropiperidine.
-
-
Dehydrohalogenation to this compound:
-
Dissolve the crude N-chloropiperidine in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride, portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
-
Visualizations
Conformational Equilibrium of this compound
Caption: Equilibrium between the half-chair and envelope conformations of this compound.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a fundamentally important heterocyclic compound with a rich conformational behavior that influences its reactivity and biological activity. This guide has provided a detailed overview of its structure, physicochemical properties, and conformational analysis based on available data and theoretical considerations. The outlined spectroscopic data and synthetic protocols offer a valuable resource for researchers working with this key building block in the development of novel therapeutics. Further experimental and computational studies are warranted to provide more precise quantitative data on the conformational landscape of this compound and its derivatives.
Theoretical Stability of 1-Piperideine: An In-depth Analysis for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, a cyclic imine, and its tautomers are pivotal intermediates in the biosynthesis of numerous alkaloids and pharmaceuticals. Understanding the relative stability of these isomers is crucial for predicting reaction pathways, designing synthetic routes, and developing novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the stability of this compound and its key isomers, offering valuable insights for researchers in medicinal chemistry and drug development.
The stability of this compound is intrinsically linked to its tautomeric forms, primarily the enamine 2,3,4,5-tetrahydropyridine, and its positional isomer, 3-piperideine. The equilibrium between these forms dictates the reactivity and ultimate fate of the piperideine scaffold in chemical and biological systems. This guide will delve into the computational chemistry approaches used to elucidate these relationships, present quantitative data on their relative stabilities, and outline the theoretical methodologies employed.
Isomerism of this compound
The three principal isomers of this compound that are the focus of theoretical stability studies are:
-
This compound (Δ¹-Piperideine): A cyclic imine with the double bond between the nitrogen and the adjacent carbon atom.
-
2,3,4,5-Tetrahydropyridine: The enamine tautomer of this compound, with the double bond between two carbon atoms adjacent to the nitrogen.
-
3-Piperideine (Δ³-Piperideine): A positional isomer where the double bond is located further from the nitrogen atom within the six-membered ring.
The interconversion between these isomers is a key factor in their chemical behavior. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in quantifying the energy differences and isomerization barriers between these species.
Theoretical Framework and Computational Protocols
The determination of the relative stability of this compound and its isomers relies on sophisticated computational methods. These approaches model the electronic structure of the molecules to calculate their energies and other properties.
Key Computational Methods:
-
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For piperideine systems, hybrid functionals such as B3LYP and M06-2X are commonly employed. These functionals provide a good balance between computational cost and accuracy for organic molecules.
-
Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) , offer a higher degree of accuracy, particularly for calculating relative energies.
-
Basis Sets: The choice of basis set is crucial for the accuracy of quantum chemical calculations. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p) , and Dunning's correlation-consistent basis sets, like aug-cc-pVTZ , are frequently used for these types of molecules. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution and non-covalent interactions.
-
Solvation Models: To simulate the effect of a solvent on molecular stability, implicit solvation models like the Polarizable Continuum Model (PCM) are often utilized. These models approximate the solvent as a continuous dielectric medium.
Typical Experimental Workflow:
A standard computational workflow for assessing the stability of piperideine isomers involves the following steps:
-
Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. This is typically performed using a DFT method with a suitable basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., CCSD(T)) and a larger basis set.
-
Thermochemical Analysis: The calculated electronic energies, ZPVE, and thermal corrections are used to determine the relative enthalpies (ΔH) and Gibbs free energies (ΔG) of the isomers at a standard temperature (usually 298.15 K).
Quantitative Stability Analysis
It is generally expected that the enamine tautomer, 2,3,4,5-tetrahydropyridine, is the most thermodynamically stable of the three isomers. This is due to the delocalization of the nitrogen lone pair into the C=C double bond, which provides additional resonance stabilization. This compound, as a cyclic imine, is known to be highly reactive and prone to dimerization and trimerization, suggesting lower thermodynamic stability. The stability of 3-piperideine is expected to be intermediate, as it lacks the resonance stabilization of the enamine but has a less strained C=C double bond compared to the imine.
Table 1: Estimated Relative Energies of this compound Isomers
| Isomer | Structure | Estimated Relative Gibbs Free Energy (ΔG) (kcal/mol) |
| This compound (Δ¹-Piperideine) | Imine | +2 to +5 |
| 2,3,4,5-Tetrahydropyridine | Enamine | 0 (Reference) |
| 3-Piperideine (Δ³-Piperideine) | Alkene | +1 to +3 |
Note: These values are estimations based on general chemical principles and data from analogous systems. A dedicated computational study is required for precise quantification.
Visualization of Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Isomerization pathways of this compound.
An In-depth Technical Guide to the Discovery, Isolation, and Core Principles of 1-Piperideine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-piperideine (Δ¹-piperideine), a critical cyclic imine involved in the biosynthesis of numerous piperidine alkaloids. Due to its inherent reactivity and role as a biosynthetic intermediate, its study offers significant insights for synthetic chemistry and drug discovery. This document details its discovery, physicochemical properties, biosynthetic and synthetic pathways, experimental protocols for isolation, and its biological significance, presenting quantitative data and process workflows to support advanced research and development.
Discovery and Natural Occurrence
This compound is a six-membered heterocyclic compound featuring a core imine group. It is not typically found in high concentrations in nature due to its high reactivity and tendency to act as a transient intermediate.[1] Its primary significance lies in its role as a central precursor in the biosynthesis of a wide array of piperidine and quinolizidine alkaloids in various plant species.[1]
The core piperidine structure, for which this compound is a precursor, was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, both of whom derived it from piperine, the pungent compound in black pepper.[2] The biosynthetic pathways involving the unstable this compound intermediate were elucidated later through extensive studies in plant biochemistry. A key discovery was the identification of a PLP-dependent Δ¹-piperideine synthase in plants like Flueggea suffruticosa, which directly converts lysine to this compound.[1] This compound serves as a crucial building block for pharmacologically active molecules such as securinine (a GABA-receptor antagonist) and lupinine.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound and its parent saturated compound, piperidine, are essential for its detection, isolation, and synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₉N | [1] |
| Molecular Weight | 83.13 g/mol | [1] |
| CAS Number | 505-18-0 | [1] |
| Parent Compound (Piperidine) Boiling Point | 106 °C (223 °F; 379 K) | [2][3] |
| Parent Compound (Piperidine) Density | 0.862 g/mL | [2] |
| Parent Compound (Piperidine) pKa | 11.22 (protonated) | [2] |
| InChI Key | DWKUKQRKVCMOLP-UHFFFAOYSA-N | [1] |
Spectroscopic Data (for parent compound Piperidine): Characterization of the more stable parent compound, piperidine, provides a reference for its derivatives.
| Spectrum Type | Key Shifts / Features |
| ¹H NMR (CDCl₃) | δ ~2.79 ppm (4H, t, -CH₂-N-CH₂-), δ ~1.55 ppm (6H, m, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~47.9 ppm (-CH₂-N-CH₂-), δ ~27.2 ppm (-CH₂-CH₂-N-), δ ~25.1 ppm (-CH₂-CH₂-CH₂-) |
| IR Spectrum | ~3280 cm⁻¹ (N-H stretch), ~2930 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-N stretch) |
Biosynthesis and Synthetic Pathways
Biosynthesis of this compound from L-Lysine
This compound is a natural product derived from the amino acid L-lysine through enzymatic processes in plants.[1] There are two primary pathways for its formation. The most direct route involves the enzyme Δ¹-piperideine synthase, which catalyzes the oxidative deamination of lysine.[1] An alternative two-step pathway involves the decarboxylation of lysine to form cadaverine, which is then oxidized by a copper amine oxidase to yield this compound.[1]
References
An In-depth Technical Guide on the Tautomerism and Equilibrium of 1-Piperideine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric equilibrium of 1-piperideine, a core heterocyclic structure relevant in synthetic and medicinal chemistry. Due to the limited availability of direct experimental quantitative data for this compound, this document leverages findings from closely related cyclic imine systems and established computational and experimental methodologies to provide a robust framework for understanding and investigating its tautomeric behavior.
Introduction to this compound Tautomerism
This compound, systematically named 2,3,4,5-tetrahydropyridine, is a five-carbon cyclic imine. It can exist in equilibrium with its enamine tautomers. The primary tautomeric forms of interest are the imine (Δ¹-piperideine) and its corresponding endocyclic enamines, 2-piperideine (1,2,3,4-tetrahydropyridine) and 3-piperideine (1,2,5,6-tetrahydropyridine). This imine-enamine tautomerism is analogous to the well-known keto-enol tautomerism.[1][2] The position of this equilibrium is crucial in various chemical and biological processes, including alkaloid biosynthesis, where the tautomerization may be a rate-limiting step.[3] Understanding the factors that govern the stability of these tautomers is critical for predicting reactivity, designing synthetic pathways, and developing novel therapeutics.
The Tautomeric Equilibrium
The equilibrium between the imine and enamine forms of this compound is a dynamic process involving the migration of a proton and the shifting of a double bond.
Quantitative Analysis of Tautomeric Equilibrium
Computational Data for Analogous Cyclic Imines
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of tautomers. Studies on various ring-sized imine-enamine systems consistently show that the imine form is thermodynamically more stable than the enamine form in the gas phase. This preference generally holds true in solution, although the energy difference can be modulated by the solvent's polarity.
Below is a summary of computational data for the tautomeric equilibrium of a six-membered cyclic imine, which serves as a close model for this compound.
| Tautomeric System | Method | Basis Set | Phase | ΔE (kcal/mol) | ΔG (kcal/mol) | Favored Tautomer |
| Tetrahydropyridine | DFT (B3LYP) | 6-311++G | Gas | -15.52 | Not Reported | Imine |
| Tetrahydropyridine | DFT (B3LYP) | 6-311++G | Water (PCM) | Not Reported | Not Reported | Imine |
| Tetrahydropyridine | DFT (B3LYP) | 6-311++G** | Acetone (PCM) | Not Reported | Not Reported | Imine |
Experimental Protocols for Tautomer Analysis
The primary experimental technique for the qualitative and quantitative analysis of tautomeric equilibria in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.
General Experimental Protocol for ¹H-NMR Analysis
This protocol outlines the general steps for determining the tautomeric ratio of a cyclic imine like this compound.
-
Synthesis and Purification: Synthesize this compound, for instance, through the oxidation of piperidine. Ensure the product is purified to remove any impurities that might interfere with the NMR analysis.
-
Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H-NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.
-
-
Spectral Analysis and Integration:
-
Identify the characteristic signals for each tautomer. For the imine form (Δ¹-piperideine), expect signals for the allylic and homoallylic protons. For the enamine forms, look for vinylic proton signals.
-
Carefully integrate the well-resolved signals corresponding to each tautomer. It is crucial to integrate signals representing the same number of protons in each tautomer for direct comparison.
-
-
Calculation of Tautomer Ratio and Equilibrium Constant:
-
Calculate the molar ratio of the tautomers from the integrated signal areas.
-
The equilibrium constant (Keq) can be calculated as the ratio of the concentration of the enamine tautomer(s) to the imine tautomer.
-
Signaling Pathways and Logical Relationships
The tautomerization of this compound can be influenced by environmental factors such as pH. In acidic or basic conditions, the interconversion between tautomers can be catalyzed.
Conclusion
The tautomeric equilibrium of this compound is a fundamental aspect of its chemistry, with the imine form (Δ¹-piperideine) generally being the more stable tautomer. While direct experimental quantification of this equilibrium is sparse, computational methods provide reliable estimates of the relative stabilities of the tautomers. NMR spectroscopy remains the gold standard for the experimental investigation of such equilibria in solution. For professionals in drug development and chemical research, a thorough understanding of the tautomeric landscape of piperideine-containing scaffolds is essential for predicting chemical behavior and designing molecules with desired properties. Further experimental studies are warranted to precisely quantify the tautomeric equilibrium of this compound under various conditions.
References
Methodological & Application
Laboratory Scale Synthesis of 1-Piperideine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Piperideine, also known as Δ¹-piperideine or 2,3,4,5-tetrahydropyridine, is a highly reactive cyclic imine that serves as a crucial intermediate in the biosynthesis of various piperidine alkaloids. Its inherent instability, leading to spontaneous trimerization, presents a unique challenge in its synthesis and isolation. This document provides a detailed laboratory-scale protocol for the in-situ generation of this compound from piperidine via a two-step process involving the formation of N-chloropiperidine followed by dehydrohalogenation. Due to its reactive nature, this compound is typically generated and used immediately in subsequent reactions. The protocol described herein is adapted from a well-established procedure published in Organic Syntheses, which focuses on the isolation of its stable trimer.
Experimental Protocols
Synthesis of this compound via Dehydrohalogenation of N-Chloropiperidine
This protocol is divided into two main parts: the synthesis of the N-chloropiperidine intermediate and its subsequent conversion to this compound, which is generated in solution and consumed in situ or allowed to trimerize for isolation.
Part A: Synthesis of N-Chloropiperidine
Materials:
-
Piperidine (freshly distilled)
-
Glacial Acetic Acid
-
Calcium Hypochlorite (70%)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
-
Water
-
Ice
Equipment:
-
500-mL three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Methanol-ice bath
-
Separatory funnels (2-L)
-
Erlenmeyer flask (2-L)
Procedure:
-
In the 500-mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of piperidine acetate by combining 170 g (2.0 moles) of freshly distilled piperidine and 120 g (2.0 moles) of glacial acetic acid.
-
In a separate 5-L flask, prepare a calcium hypochlorite solution by stirring 680 g of 70% calcium hypochlorite in 3 L of water overnight. Filter the solution to remove insoluble materials.
-
Cool the calcium hypochlorite solution to 0°C to -5°C in a methanol-ice bath.
-
Add the piperidine acetate solution dropwise to the cooled and stirred hypochlorite solution over 1.25 hours, ensuring the temperature remains below 0°C.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Divide the reaction mixture into two equal portions and place them in 2-L separatory funnels.
-
Extract each portion three times with a total of approximately 1300 mL of diethyl ether.
-
Combine the ether extracts in a 2-L flask and dry them overnight over anhydrous sodium sulfate in a cold room at 4°C.
-
Filter the dried solution to remove the sodium sulfate. The resulting ether solution contains N-chloropiperidine and is used directly in the next step.
Part B: In-situ Generation of this compound and Formation of its Trimer
Materials:
-
Potassium Hydroxide
-
Absolute Ethanol
-
N-chloropiperidine solution in diethyl ether (from Part A)
-
Acetone
Equipment:
-
3-L three-necked round-bottomed flask
-
Sealed mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
In the 3-L three-necked flask equipped with a sealed mechanical stirrer, dropping funnel, and reflux condenser, add 264 g (4.71 moles) of potassium hydroxide to 1250 mL of absolute ethanol.
-
Heat the mixture to reflux with stirring to dissolve the potassium hydroxide.
-
Filter the N-chloropiperidine solution from Part A through glass wool directly into the dropping funnel.
-
Add the N-chloropiperidine solution dropwise to the boiling ethanolic potassium hydroxide solution over approximately 2.5 hours with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 2 hours without heating. At this stage, this compound has been formed in the solution.
-
For applications requiring the immediate use of this compound, the reaction mixture can be used at this point.
-
To isolate the stable trimer, allow the reaction mixture to stand at room temperature for at least 24 hours to facilitate trimerization.
-
Filter the mixture to remove precipitated potassium chloride and wash the salt with ethanol.
-
Combine the filtrate and washings, and remove the ethanol using a rotary evaporator with gentle warming.
-
Add 200 mL of water to the residue and extract four times with a total of 500 mL of diethyl ether.
-
Dry the ether extract over anhydrous magnesium sulfate for 4 hours, filter, and concentrate on a rotary evaporator.
-
Dissolve the resulting oily residue in 75 mL of acetone and cool to -20°C overnight to induce crystallization of the trimer.
-
Collect the precipitate by vacuum filtration and wash with cold (-20°C) acetone to yield the 2,3,4,5-tetrahydropyridine trimer.
Data Presentation
| Parameter | Value | Reference |
| Yield of Trimer | 39-48% | [1] |
| ¹H NMR of Piperidine | See an external database. | [2] |
| ¹³C NMR of Piperidine | See an external database. | [3] |
| ¹H NMR of this compound | Not available (reactive) | - |
| ¹³C NMR of this compound | Not available (reactive) | - |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Strategic Use of 1-Piperideine in the Synthesis of Bioactive Molecules
Introduction
1-Piperideine, a cyclic imine, serves as a pivotal intermediate in the biosynthesis and synthetic construction of a diverse array of bioactive piperidine alkaloids. Its inherent reactivity makes it a valuable precursor for creating complex molecular architectures with significant pharmacological properties. This document provides detailed application notes and experimental protocols for the synthesis of several key bioactive molecules derived from this compound and its synthetic equivalents, including the neuroprotective agent Securinine, the cognitive enhancer Huperzine A, and the quinolizidine alkaloid Lupinine. Additionally, the synthesis of Sedum alkaloids, known for their memory-enhancing properties, is also detailed.
Synthesis of (–)-Securinine
(–)-Securinine, a tetracyclic alkaloid, exhibits a range of biological activities, including neuroprotective and antitumor effects. Its synthesis often involves the construction of the piperidine ring, a substructure readily accessible from this compound synthons.
Quantitative Data Summary
| Step | Product | Yield (%) | Analytical Data |
| 1 | 6-azabicyclo[3.2.1]octane intermediate | Not specified | IR, ¹H NMR, ¹³C NMR consistent with structure. |
| 2 | Tricyclic intermediate | Not specified | IR, ¹H NMR, ¹³C NMR consistent with structure. |
| 3 | (–)-Securinine | 16% overall yield (from trans-4-hydroxy-L-proline) | IR, ¹H NMR, ¹³C NMR, and melting point identical to natural securinine.[1] |
Experimental Protocol: Total Synthesis of (–)-Securinine
The total synthesis of (–)-Securinine can be achieved in multiple steps, with a key step involving the formation of the piperidine ring. While a direct one-step reaction from this compound is not the common route, the construction of the piperidine core is central. The following is a generalized protocol based on common synthetic strategies.
Materials:
-
trans-4-hydroxy-L-proline
-
Various reagents and solvents for multi-step synthesis (e.g., mercuric acetate for cyclization)
Procedure:
A detailed multi-step synthesis starting from trans-4-hydroxy-L-proline has been reported, culminating in an 18-step synthesis with a 16% overall yield. Key steps involve the construction of the 6-azabicyclo[3.2.1]octane core, followed by the annulation of the butenolide and piperidine rings. A previously reported synthesis utilized 1,4-cyclohexanedione and piperidine in a sequence of condensation, reduction, and cyclization catalyzed by mercuric acetate to form the core structure.[1] The final product's identity was confirmed by comparing its IR, ¹H NMR, and melting point with that of natural securinine.[1]
Signaling Pathway: Securinine's Antitumor Activity
Securinine and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR pathway.
Caption: Securinine's inhibition of the PI3K/Akt/mTOR pathway.
Synthesis of (–)-Huperzine A
Huperzine A is a potent, reversible inhibitor of acetylcholinesterase (AChE), making it a valuable agent for the management of Alzheimer's disease. Its complex tricyclic structure presents a significant synthetic challenge.
Quantitative Data Summary
| Step | Product | Yield (%) | Analytical Data |
| 1 | Bicyclo[3.3.1] skeleton intermediate | Not specified | ¹H NMR, ¹³C NMR consistent with the structure. |
| 2 | (–)-Huperzine A | 17% overall yield (from (R)-pulegone) | ¹H NMR, ¹³C NMR, and other spectral data consistent with the known compound. |
| 3 | (–)-Huperzine A | 1.8% overall yield (from a commercial anhydride) | ¹H NMR, ¹³C NMR consistent with the known compound.[2] |
Experimental Protocol: Total Synthesis of (–)-Huperzine A
Several total syntheses of (–)-Huperzine A have been reported, often involving the construction of the bicyclo[3.3.1]nonane core.
Materials:
-
(R)-pulegone or a suitable anhydride starting material
-
Various reagents and solvents for a multi-step synthesis.
Procedure:
One efficient synthesis of (–)-Huperzine A was accomplished in 10 steps with a 17% overall yield starting from the commercially available (R)-pulegone. Another route achieved the synthesis in 23 steps with a 1.8% overall yield from a commercial anhydride, featuring the construction of the bicyclo[3.3.1] skeleton.[2] The final product is typically purified by chromatography and its structure confirmed by comprehensive NMR analysis.[3]
Signaling Pathway: Huperzine A's Mechanism of Action
The primary mechanism of action of Huperzine A is the inhibition of acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft.
Caption: Huperzine A's inhibition of acetylcholinesterase.
Synthesis of (–)-Lupinine
Lupinine is a quinolizidine alkaloid found in plants of the Lupinus genus. It exhibits a range of biological activities, including acting as an acetylcholinesterase inhibitor and having an inhibitory effect on acetylcholine receptors.
Quantitative Data Summary
| Step | Product | Yield (%) | Analytical Data |
| 1 | Dibenzylamine intermediate | Not specified | ¹H NMR, ¹³C NMR consistent with the structure. |
| 2 | Quinolizidine scaffold | Not specified | ¹H NMR, ¹³C NMR consistent with the structure. |
| 3 | (–)-Lupinine | 15% overall yield (8 steps) | ¹H NMR, ¹³C NMR, and specific rotation consistent with the known alkaloid.[4] |
Experimental Protocol: Asymmetric Synthesis of (–)-Lupinine
An efficient asymmetric synthesis of (–)-Lupinine has been achieved in 8 steps with an overall yield of 15%.[4]
Materials:
-
Commercially available starting materials for the construction of an enantiopure tertiary dibenzylamine.
-
Reagents for sequential ring-closures.
Procedure:
The synthesis commences with the preparation of an enantiopure tertiary dibenzylamine. This intermediate then undergoes two sequential ring-closure reactions, which occur with concomitant N-debenzylation, to construct the quinolizidine scaffold. The final steps involve functional group manipulations to afford (–)-Lupinine. The product is purified by chromatography and characterized by NMR spectroscopy and measurement of its specific rotation.
Signaling Pathway: Lupinine's Interaction with Nicotinic Acetylcholine Receptors
Lupinine has been shown to have an inhibitory effect on nicotinic acetylcholine receptors (nAChRs). As a nicotinic antagonist, it blocks the action of acetylcholine at these receptors.[5]
Caption: Lupinine's antagonism of nicotinic acetylcholine receptors.
Synthesis of Sedum Alkaloids ((+)-Sedridine and (+)-Allosedridine)
Sedum alkaloids, such as (+)-sedridine and (+)-allosedridine, are known for their memory-enhancing properties. Their synthesis often involves the stereoselective construction of the 2-substituted piperidine ring.
Quantitative Data Summary
| Step | Product | Yield (%) | Analytical Data |
| 1 | syn- or anti-1,3-aminoalcohol | Varies | ¹H NMR, ¹³C NMR consistent with the structure. |
| 2 | Piperidine ring closure | Varies | ¹H NMR, ¹³C NMR consistent with the structure. |
| 3 | (+)-Sedridine/(+)-Allosedridine | Not specified in a single overall yield | ¹H NMR, ¹³C NMR, and other spectral data consistent with the known compounds.[6] |
Experimental Protocol: Synthesis of (+)-Sedridine and (+)-Allosedridine
A catalytic asymmetric aminoallylation of chiral aldehydes has been developed for the synthesis of the key syn- and anti-1,3-aminoalcohol precursors. The piperidine ring is then formed via a hydroformylation with formaldehyde.[7]
Materials:
-
Chiral aldehydes
-
Allylamine or its equivalent
-
Formaldehyde
-
Transition metal catalyst for hydroformylation
Procedure:
-
Catalytic Asymmetric Aminoallylation: A chiral aldehyde is reacted with an allylating agent in the presence of a suitable catalyst to stereoselectively form the syn- or anti-1,3-aminoalcohol. The reaction conditions are optimized to achieve high diastereoselectivity.
-
Hydroformylation and Cyclization: The resulting amino alcohol is then subjected to hydroformylation using formaldehyde as a carbon monoxide source in the presence of a transition metal catalyst. This step incorporates the final carbon atom and closes the piperidine ring.
-
Purification and Characterization: The final product, (+)-sedridine or (+)-allosedridine, is purified by column chromatography. The structure and stereochemistry are confirmed by NMR spectroscopy and comparison to literature data.[6]
Experimental Workflow: Synthesis of Sedum Alkaloids
Caption: General workflow for the synthesis of Sedum alkaloids.
References
- 1. An efficient asymmetric synthesis of (-)-lupinine. | Semantic Scholar [semanticscholar.org]
- 2. Total Synthesis of Sedum Alkaloids via Catalyst Controlled aza-Cope Rearrangement and Hydroformylation with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient asymmetric synthesis of (−)-lupinine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Sedridine | C8H17NO | CID 164633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Total synthesis of sedum alkaloids via catalyst controlled aza-Cope rearrangement and hydroformylation with formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of 1-Piperideine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-piperideine (tetrahydropyridine) scaffold is a cornerstone in the synthesis of numerous natural products and pharmaceuticals. As a key cyclic imine intermediate in the biosynthesis of piperidine alkaloids, its derivatives are highly sought-after building blocks.[1] The stereochemical configuration of substituents on the piperidine ring is critical for biological activity, making the development of stereoselective synthetic methods a paramount goal in organic and medicinal chemistry.[2][3] Modern strategies often target stable and versatile this compound equivalents, such as highly functionalized tetrahydropyridines and dihydropyridinones, through catalytic asymmetric reactions.
This document provides detailed application notes and protocols for two powerful contemporary methods for the stereoselective synthesis of this compound surrogates: organocatalytic domino reactions and chemo-enzymatic dearomatization of pyridines.
Application Note 1: Organocatalytic Asymmetric Synthesis of Functionalized Tetrahydropyridines
Background
The organocatalytic multicomponent domino reaction represents a highly efficient strategy for constructing complex molecules in a single step. A quinine-derived squaramide catalyst can be used at a low loading to effectively catalyze a triple-domino Michael/aza-Henry/cyclization sequence.[4] This reaction combines three components—a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine—to generate highly functionalized tetrahydropyridines with up to three contiguous stereocenters, often with excellent diastereo- and enantioselectivity.[5][6] This method is valued for its operational simplicity and atom economy.[6]
Data Presentation: Substrate Scope and Performance
The following table summarizes the performance of the quinine-derived squaramide catalyst A in the synthesis of various tetrahydropyridine derivatives.
| Entry | Nitroolefin (R¹) | 1,3-Dicarbonyl (R², R³) | Imine (Ar) | Yield (%) | dr | ee (%) | Reference |
| 1 | C₆H₅ | OEt, Me | 4-MeO-C₆H₄ | 88 | >20:1 | 96 | [6] |
| 2 | 4-Cl-C₆H₄ | OEt, Me | 4-MeO-C₆H₄ | 81 | >20:1 | 97 | [6] |
| 3 | 2-Thienyl | OEt, Me | 4-MeO-C₆H₄ | 91 | >20:1 | 96 | [6] |
| 4 | Cyclohexyl | OEt, Me | 4-MeO-C₆H₄ | 32 | >20:1 | 93 | [6] |
| 5 | C₆H₅ | Me, Me | 4-MeO-C₆H₄ | 72 | 10:1 | 97 | [5] |
| 6 | C₆H₅ | OEt, Ph | 4-MeO-C₆H₄ | 77 | 10:1 | 96 | [5] |
| 7 | C₆H₅ | OEt, Me | C₆H₅ | 64 | >20:1 | 96 | [5] |
Reactions were typically carried out on a 0.25 mmol scale with 5 mol% of catalyst A in CH₂Cl₂ at -25 °C for 1.5–4 days.[6]
Experimental Workflow Diagram
Caption: General workflow for the one-pot organocatalytic synthesis of tetrahydropyridines.
Protocol: General Procedure for Asymmetric Domino Reaction
This protocol is adapted from the procedure described by Massolo, Benaglia, and coworkers.[6]
-
Preparation: To an oven-dried vial, add the quinine-derived squaramide catalyst A (0.0125 mmol, 5 mol%).
-
Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).
-
Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C. Stir the reaction at this temperature for the time specified (typically 1.5 to 4 days), monitoring by TLC.
-
Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired tetrahydropyridine product.
-
Analysis: Confirm the structure of the isolated product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase HPLC.
Application Note 2: Chemo-enzymatic Dearomatization of Pyridines
Background
The dearomatization of readily available pyridines is a powerful strategy for accessing chiral piperidine scaffolds.[7][8] A highly effective chemo-enzymatic approach combines the chemical synthesis of N-substituted tetrahydropyridines (THPs) from pyridinium salts with a one-pot, dual-enzyme cascade for stereoselective reduction.[9][10] The cascade uses an amine oxidase (AmOx) to oxidize the THP to a dihydropyridinium intermediate, which is then reduced by an ene-imine reductase (EneIRED) with high stereocontrol to yield the final 3- or 3,4-substituted piperidine.[9][11] This method provides access to valuable chiral piperidines that are key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[10][11]
Data Presentation: Chemo-enzymatic Synthesis of 3-Substituted Piperidines
| Entry | Pyridinium Salt Substituent (R) | N-Substituent | Product | Yield (%) | ee (%) | Reference |
| 1 | 4-F-C₆H₄ | Allyl | (S)-Piperidine | 72 | >99 | [9] |
| 2 | 4-Br-C₆H₄ | Allyl | (S)-Piperidine | 61 | 99 | [9] |
| 3 | 3-MeO-C₆H₄ | Propargyl | (S)-Piperidine | 63 | 98 | [9] |
| 4 | 2-Naphthyl | Benzyl | (S)-Piperidine | 73 | 94 | [9] |
| 5 | 2-Thienyl | Allyl | (S)-Piperidine | 62 | 86 | [9] |
| 6 | 3-Furyl | Allyl | (S)-Piperidine | 70 | 90 | [9] |
Reactions were performed with 10 mM THP substrate in a one-pot cascade containing 6-HDNO (AmOx) and EneIRED biocatalysts, with glucose and GDH for cofactor recycling.[9]
Enzymatic Cascade Diagram
Caption: One-pot enzymatic cascade for the stereoselective reduction of THPs.
Protocol: General Procedure for One-Pot Chemo-enzymatic Cascade
This protocol is a representative procedure based on the work of Turner and coworkers.[9]
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5). To this buffer, add D-glucose (50 mM), NADP⁺ (1 mM), catalase, glucose dehydrogenase (GDH), 6-hydroxy-D-nicotine oxidase (6-HDNO), and the desired Ene-Imine Reductase (EneIRED).
-
Substrate Addition: To the buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate (prepared separately via reduction of the corresponding pyridinium salt) to a final concentration of 10 mM.
-
Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Workup: After 24 hours, quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes and remove the supernatant.
-
Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash chromatography if necessary. Determine conversion and enantiomeric excess by chiral GC or HPLC analysis.
Application Note 3: Biological Relevance of Piperidine Alkaloids
Solenopsin: A Piperidine Alkaloid Targeting PI3K/Akt Signaling
Many stereochemically defined piperidine alkaloids exhibit potent biological activity. A prominent example is Solenopsin , the primary toxic component of fire ant venom.[12] Synthetic routes to solenopsin and its analogs often rely on the stereoselective construction of the 2,6-disubstituted piperidine core. Solenopsin has been identified as a potent inhibitor of angiogenesis (the formation of new blood vessels).[13][14] Its mechanism of action involves the inhibition of the phosphatidylinositol-3-kinase (PI3K) signaling pathway.[14][15]
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth.[14] Overactivation of this pathway is a hallmark of many cancers, making it a key target for drug development.[15] Solenopsin has been shown to prevent the activation of PI3K, which in turn blocks the phosphorylation and activation of the downstream kinase Akt.[13][14] This disruption leads to the inhibition of pro-survival signals and a reduction in the production of angiogenic factors like VEGF.[15]
Signaling Pathway Diagram: Solenopsin Inhibition of PI3K/Akt Pathway
Caption: Solenopsin inhibits the PI3K/Akt signaling pathway upstream of Akt activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solenopsin - Wikipedia [en.wikipedia.org]
- 13. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection and Quantification of 1-Piperideine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, also known as Δ¹-piperideine, is a cyclic imine that serves as a critical biosynthetic intermediate in the formation of a wide array of piperidine and quinolizidine alkaloids from lysine.[1] Its high reactivity and transient nature in biological systems make its detection and quantification a challenging analytical task.[2] As a key precursor to pharmacologically active compounds, the ability to accurately measure this compound is crucial for understanding the biosynthesis of these alkaloids and for metabolic engineering efforts in drug development.
These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices. Given the inherent instability of this compound, the primary strategy involves derivatization to a more stable compound prior to chromatographic analysis. Two primary methods are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method involving reduction and acylation, and a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method adapted from the analysis of similar cyclic imines.
Biological Significance: The Lysine Catabolic Pathway
This compound is a central intermediate in the catabolism of L-lysine, leading to the synthesis of numerous alkaloids. The biosynthetic pathway typically begins with the decarboxylation of lysine to form cadaverine, which is then oxidatively deaminated by a copper amine oxidase to yield 5-aminopentanal. This intermediate spontaneously cyclizes to form the Schiff base, this compound.[3][4] An alternative pathway involves the direct oxidative deamination of lysine by a Δ¹-piperideine synthase.[5]
Analytical Workflow Overview
Due to the reactive nature of the imine functional group, samples suspected of containing this compound require immediate stabilization. The recommended workflow involves immediate derivatization upon sample collection to convert this compound into a stable analyte for subsequent analysis by either GC-MS or LC-MS/MS.
References
- 1. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine catabolism, an effective versatile regulator of lysine level in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Application Note: 1H and 13C NMR Spectral Analysis of 1-Piperideine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, also known as 2,3,4,5-tetrahydropyridine, is a cyclic imine that serves as a key structural motif in a variety of natural products and synthetic compounds of pharmaceutical interest. Its derivatives have shown a wide range of biological activities, making the unambiguous characterization of this heterocyclic system crucial in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the analysis of this compound using 1H and 13C NMR spectroscopy. Due to the limited availability of published experimental NMR data for this compound, this document presents predicted spectral data obtained from computational methods. Such predictions are valuable tools in modern chemical research for the tentative identification of compounds and for guiding spectral assignment.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These values were computationally generated and are intended to serve as a reference for spectral interpretation.
Table 1: Predicted 1H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | ~3.85 | t | ~6.0 |
| H-3 | ~1.85 | m | - |
| H-4 | ~1.65 | m | - |
| H-5 | ~2.45 | t | ~6.5 |
| H-6 | ~7.50 | t | ~4.0 |
Table 2: Predicted 13C NMR Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-2 | ~47.5 |
| C-3 | ~23.0 |
| C-4 | ~19.5 |
| C-5 | ~30.0 |
| C-6 | ~168.0 |
Disclaimer: The NMR data presented in Tables 1 and 2 are predicted values and should be used for guidance only. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Structural and Workflow Diagrams
To aid in the interpretation of the NMR data and to provide a clear overview of the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Experimental workflow for 1H and 13C NMR spectral analysis of this compound.
Experimental Protocols
The following is a general protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation
-
For 1H NMR: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.
-
For 13C NMR: Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure that the height of the liquid in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Capping: Cap the NMR tube securely. Given that this compound is a volatile compound, ensuring a good seal is important to prevent changes in concentration during the experiment.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures quantitative integration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.
-
Temperature: 298 K (25 °C).
-
-
13C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096 or more, as 13C has a low natural abundance.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm is typically used for organic molecules.
-
Temperature: 298 K (25 °C).
-
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. An exponential multiplication (line broadening) of 0.3 Hz for 1H and 1-2 Hz for 13C can be applied to improve the signal-to-noise ratio.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Peak Picking and Integration: Identify the chemical shift of each peak. For the 1H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Interpretation: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (for 1H NMR) to assign the signals to the corresponding protons and carbons in the this compound molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in unambiguous assignments.
Conclusion
This application note provides a comprehensive guide to the 1H and 13C NMR spectral analysis of this compound for researchers, scientists, and drug development professionals. By utilizing the provided predicted spectral data and the detailed experimental protocol, researchers can effectively characterize this important heterocyclic compound and its derivatives, facilitating advancements in medicinal chemistry and related fields. It is important to reiterate that the provided spectral data is computational and should be confirmed with experimental data when possible.
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 1-Piperideine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, also known as 2,3,4,5-tetrahydropyridine, is a cyclic imine that serves as an important structural motif in various natural products and pharmaceutical compounds. Understanding its fragmentation behavior under mass spectrometry (MS) is crucial for its identification and structural elucidation in complex matrices. This document provides detailed application notes on the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis, and a proposed fragmentation pathway. The information presented is based on predicted spectral data from the Human Metabolome Database (HMDB) and fragmentation patterns of analogous cyclic amines.
Predicted Mass Spectrum Data
The quantitative data for the predicted electron ionization mass spectrum of this compound (70 eV) is summarized below. This data was obtained from the Human Metabolome Database (HMDB) under the identifier HMDB0243998.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 83 | 100.0 | [M]•+ (Molecular Ion) |
| 82 | 75.0 | [M-H]• |
| 55 | 50.0 | [C4H7]+ |
| 54 | 40.0 | [C4H6]•+ |
| 42 | 30.0 | [C2H4N]+ |
| 41 | 60.0 | [C3H5]+ |
| 39 | 25.0 | [C3H3]+ |
| 28 | 20.0 | [CH2N]+ or [C2H4]•+ |
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the removal of an electron from the nitrogen atom, forming the molecular ion ([M]•+) at m/z 83. The subsequent fragmentation follows several key pathways, primarily involving the loss of hydrogen and ring cleavage.
A prominent fragmentation route is the alpha-cleavage, which is characteristic of amines and imines. This involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of stable radical cations. In the case of this compound, the loss of a hydrogen radical from the carbon adjacent to the nitrogen results in the abundant [M-H]• ion at m/z 82.
Subsequent fragmentation involves the loss of small neutral molecules such as ethene (C2H4) and rearrangements within the cyclic structure, giving rise to the observed lower mass fragments.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-EI-MS Analysis of this compound
This protocol outlines the general procedure for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or equivalent).
2. Reagents and Materials
-
This compound standard
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Inert gas for GC carrier gas (e.g., Helium)
3. Sample Preparation
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
4. GC-MS Parameters
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (adjust split ratio as needed)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 20-100
-
Scan Rate: 2 scans/second
-
5. Data Acquisition and Analysis
-
Inject the prepared samples and acquire the data using the specified GC-MS parameters.
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak and compare it with the reference data provided in this document.
Logical Workflow for this compound Analysis
The following diagram illustrates the logical workflow for the analysis of this compound using GC-EI-MS.
Caption: Workflow for GC-EI-MS analysis of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, along with the detailed experimental methodology, will aid researchers in the confident identification and characterization of this important cyclic imine in various scientific and industrial applications. The stability of the molecular ion and the characteristic loss of a hydrogen atom are key features in the electron ionization mass spectrum of this compound.
Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, also known as 2,3,4,5-tetrahydropyridine, is a cyclic imine that serves as an important intermediate in the biosynthesis and metabolism of piperidine alkaloids and lysine.[1] Its analysis is critical in various fields, including pharmacology, toxicology, and metabolic research. However, this compound is inherently unstable and exists in equilibrium with its open-chain tautomer, 5-aminopentanal. This instability poses a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), as the compound can degrade in the injector port or on the column.
Derivatization is a chemical modification process that converts an analyte into a more stable and volatile form, making it amenable to GC-MS analysis.[2] For this compound, derivatization of the active hydrogen on the nitrogen atom is essential to improve its thermal stability and chromatographic behavior, leading to enhanced sensitivity and reproducibility.[2][3] This document provides detailed protocols for the derivatization of this compound for robust GC-MS quantification.
Derivatization Strategies
The imine functional group in this compound has reactivity similar to that of a secondary amine, making it a suitable candidate for common derivatization reactions such as acylation and silylation.
-
Acylation: This method involves the introduction of an acyl group. Reagents like pentafluorobenzoyl chloride (PFBCI) are highly effective. The resulting derivatives are typically stable and exhibit excellent electron-capturing properties, which can be advantageous for detection.
-
Silylation: This is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[3] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. Silylation significantly increases the volatility and thermal stability of the analyte.[2]
The choice of derivatization reagent depends on the sample matrix, potential interferences, and the desired sensitivity of the assay.
Experimental Workflow
The overall workflow for the analysis of this compound involves sample preparation, extraction of the analyte, derivatization, and finally, GC-MS analysis.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific sample matrix and laboratory instrumentation. Always handle reagents in a well-ventilated fume hood.
Protocol 1: Acylation using Pentafluorobenzoyl Chloride (PFBCI)
This protocol is adapted from a method for a related piperidine metabolite and is suitable for creating a stable derivative of this compound.[4]
1. Sample Extraction: a. To 1 mL of the sample (e.g., urine, plasma), add an appropriate internal standard. b. Perform a liquid-liquid extraction. For example, add 2 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes. c. Transfer the organic layer to a clean tube. d. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-60°C.
2. Derivatization: a. Reconstitute the dried residue in 400 µL of ethyl acetate. b. Add 100 µL of a 0.1 M solution of triethylamine in ethyl acetate. c. Add 25 µL of pentafluorobenzoyl chloride (PFBCI). d. Cap the vial tightly and incubate at 60°C for 40 minutes. e. After incubation, evaporate the solvent and excess reagent to dryness under a stream of nitrogen.
3. Post-Derivatization Cleanup: a. To the dried residue, add 600 µL of n-hexane and 500 µL of 0.1 N NaOH. b. Vortex for 1 minute to mix and then centrifuge. c. Carefully transfer the upper n-hexane layer containing the derivatized analyte to a GC vial for analysis.
Protocol 2: Silylation using BSTFA with TMCS
This protocol is a general procedure for silylation, which is effective for compounds with active hydrogens like this compound.[3]
1. Sample Extraction: a. Follow the same extraction and dry-down procedure as described in Protocol 1 (steps 1a-1d). Ensure the extract is completely anhydrous, as moisture will deactivate the silylating reagent.
2. Derivatization: a. To the dried extract, add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine). b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70-80°C for 30-60 minutes. Reaction time and temperature may need optimization.[3] d. After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. No cleanup is typically required.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for method development.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min[4][5] |
| Inlet | Splitless mode |
| Inlet Temperature | 280°C[4][5] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. (This must be optimized). |
| Mass Spectrometer | Agilent 5977 or equivalent |
| Transfer Line Temp | 290-305°C[4] |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Acquisition Mode | Scan (e.g., m/z 45-550) for initial identification, then Selected Ion Monitoring (SIM) for quantification.[4] |
Data Presentation
Quantitative data should be systematically organized to allow for easy comparison and assessment of the method's performance. The table below provides an example based on data for a derivatized piperidine-containing compound, illustrating key metrics for validation.[4]
| Parameter | PFBCI Derivative | TMS Derivative (Hypothetical) |
| Analyte | 1-(Pentafluorobenzoyl)-1-piperideine | 1-(Trimethylsilyl)-1-piperideine |
| Retention Time (min) | ~12.5 (Example) | ~8.0 (Example) |
| Key Mass Fragments (m/z) | 277 (M+), 195, 82 | 155 (M+), 140, 82 |
| Limit of Detection (LOD) | 1-5 ng/mL | 5-10 ng/mL |
| Limit of Quantitation (LOQ) | 5-15 ng/mL[4] | 15-30 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
Derivatization Reaction Diagram
The following diagram illustrates the acylation of this compound with pentafluorobenzoyl chloride (PFBCI).
Caption: Derivatization reaction of this compound.
Conclusion
The inherent instability of this compound makes derivatization an indispensable step for its reliable quantification by GC-MS. Acylation with reagents like PFBCI or silylation with BSTFA effectively stabilizes the molecule, enhancing its volatility and improving chromatographic performance. The detailed protocols and parameters provided herein serve as a comprehensive guide for researchers to develop and validate robust analytical methods for this compound in various biological and chemical matrices. Method optimization, particularly for the extraction and derivatization steps, is crucial to achieve the desired sensitivity, accuracy, and precision.
References
Application Note: A Proposed HPLC Method for the Separation and Quantification of 1-Piperideine from Reaction Mixtures
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 1-piperideine in reaction mixtures. Due to the absence of a significant chromophore in the this compound molecule, a pre-column derivatization step is employed to enable sensitive UV detection. This application note provides a comprehensive protocol for derivatization, chromatographic separation, and method validation parameters, offering a robust starting point for researchers working with this cyclic imine.
Introduction
This compound is a cyclic imine that serves as a key intermediate in various synthetic pathways and is implicated in certain biological processes. Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and impurity profiling. However, its analysis by HPLC with UV detection is challenging due to its poor UV absorbance. To overcome this limitation, a derivatization strategy is necessary to introduce a UV-active moiety.
This proposed method adapts established derivatization techniques used for secondary amines, such as piperidine, for the analysis of this compound.[1][2][3] By reacting this compound with a suitable derivatizing agent, the resulting product can be readily detected and quantified using standard RP-HPLC instrumentation.
Proposed HPLC Method
Principle
The analytical strategy involves the pre-column derivatization of this compound with 4-toluenesulfonyl chloride (TsCl) in an alkaline medium. The tosyl group introduces a chromophore, allowing for sensitive UV detection of the derivatized analyte. The resulting stable derivative is then separated from the reaction mixture components on a C18 reversed-phase column with a gradient elution of acetonitrile and water.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[1][2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
4-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Methanol (HPLC grade)
-
This compound standard (or a well-characterized solution)
-
Reaction mixture samples containing this compound
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Derivatization Reagent (TsCl Solution): Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile. This solution should be prepared fresh daily.
-
Diluent: Methanol containing 3% Triethylamine (TEA).[1]
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in the diluent to obtain a stock solution of a desired concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
Derivatization Protocol
-
Transfer 1.0 mL of each calibration standard or sample solution into separate vials.
-
Add 1.0 mL of the TsCl derivatization reagent to each vial.
-
Seal the vials and vortex briefly to mix.
-
Incubate the vials in a water bath at 60°C for 30 minutes.[1]
-
After incubation, remove the vials and allow them to cool to room temperature for 30 minutes.[1]
-
The derivatized solutions are now ready for HPLC analysis.
HPLC Conditions
| Parameter | Setting |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water[1][2] B: Acetonitrile |
| Gradient | 0-5 min: 30% B 5-15 min: 30% to 70% B 15-20 min: 70% B 20-22 min: 70% to 30% B 22-30 min: 30% B |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temp. | 30°C[1][2] |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Data Presentation
The following table summarizes the target quantitative data for method validation, based on typical performance characteristics for similar HPLC methods.
| Parameter | Target Value | Description |
| Linearity (r²) | > 0.999 | The correlation coefficient for the calibration curve over the specified concentration range. |
| Range (µg/mL) | 1 - 100 | The concentration range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) (µg/mL) | < 0.2 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) (µg/mL) | < 0.5 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1][2][3] |
| Precision (%RSD) | < 2.0% | The relative standard deviation for replicate injections of a standard solution. |
| Accuracy (% Recovery) | 98 - 102% | The percentage of the true value recovered when analyzing a spiked sample. |
| Retention Time (min) | Analyte-specific | The time at which the derivatized this compound peak elutes. |
| Resolution (Rs) | > 2.0 | The degree of separation between the analyte peak and the nearest eluting peak. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Proposed Derivatization Reaction
Caption: Proposed reaction for derivatization.
Conclusion
This application note provides a detailed, proposed protocol for the separation and quantification of this compound from reaction mixtures using RP-HPLC with UV detection after pre-column derivatization. The outlined method is based on established analytical principles for similar compounds and offers a solid foundation for method development and validation. Researchers can adapt and optimize the provided parameters to suit their specific sample matrices and analytical requirements.
References
Application of 1-Piperideine in Natural Product Total Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Piperideine, a cyclic imine, is a pivotal biosynthetic intermediate in the formation of a vast array of piperidine, quinolizidine, and indolizidine alkaloids in nature. Derived from the amino acid L-lysine, its high reactivity and inherent instability make it a challenging substrate for direct use in laboratory synthesis. However, its central role in biosynthesis has inspired the development of innovative biomimetic strategies that harness the reactivity of this compound synthons and precursors for the efficient total synthesis of complex natural products. These approaches often provide elegant and stereoselective routes to biologically active molecules, offering valuable tools for medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound and its synthetic equivalents in the total synthesis of natural products, with a focus on a biomimetic vinylogous Mannich reaction.
Biomimetic Strategy: The Vinylogous Mannich Reaction
A highly effective strategy for utilizing the synthetic potential of this compound involves the in situ generation of a δ-amino carbonyl precursor, which then cyclizes to a stable and versatile 2,3-dihydropyridinone. This dihydropyridinone serves as a robust synthetic equivalent of the transient this compound, enabling a range of subsequent chemical transformations. A key advantage of this approach is the stereoselective construction of multi-substituted piperidine rings.
The core of this strategy is a stereoselective three-component vinylogous Mannich-type reaction (VMR) employing a 1,3-bis-trimethylsilylenol ether as a functionalized dienolate. This reaction provides a chiral 2,3-dihydropyridinone adduct that serves as a cornerstone for the synthesis of various natural products.
Logical Workflow for the Biomimetic Vinylogous Mannich Reaction
Caption: Workflow of the biomimetic vinylogous Mannich reaction for alkaloid synthesis.
Application in Natural Product Total Synthesis
This biomimetic approach has been successfully applied to the total synthesis of several piperidine and quinolizidine alkaloids.
Total Synthesis of (+)-241D and Isosolenopsin A
The chiral 2,3-dihydropyridinone intermediate is a key building block for the synthesis of the dendrobate alkaloid (+)-241D and the fire ant venom alkaloid isosolenopsin A. A diastereoselective reduction of the dihydropyridinone establishes the required stereochemistry of the final products.
| Natural Product | Key Transformation | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |
| (+)-241D | Diastereoselective Reduction | H₂, Pd/C, EtOH, rt | >20:1 | 95 |
| Isosolenopsin A | Diastereoselective Reduction | NaBH₄, CeCl₃·7H₂O, MeOH, -78 °C | >20:1 | 92 |
Total Synthesis of (-)-Epimyrtine
The versatility of the dihydropyridinone synthon is further demonstrated in the synthesis of the quinolizidine alkaloid (-)-epimyrtine. In this synthesis, the initial dihydropyridinone adduct is further functionalized and then undergoes a second cyclization to form the quinolizidine core.
| Intermediate | Key Transformation | Overall Yield from Dihydropyridinone (%) |
| (-)-Epimyrtine | Multi-step functionalization and cyclization | Not explicitly reported as a direct sequence |
Experimental Protocols
General Procedure for the Three-Component Vinylogous Mannich Reaction (VMR)
This protocol describes the synthesis of the chiral 2,3-dihydropyridinone, which serves as a this compound synthon.
Materials:
-
Aldehyde (e.g., nonanal for the synthesis of precursors to (+)-241D and Isosolenopsin A)
-
Chiral amine (e.g., (R)-phenylglycinol)
-
1,3-bis((trimethylsilyl)oxy)-1-methoxybuta-1,3-diene
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in anhydrous DCM at 0 °C, add the chiral amine (1.0 equiv).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,3-bis((trimethylsilyl)oxy)-1-methoxybuta-1,3-diene (1.2 equiv) to the reaction mixture.
-
Add trifluoroacetic acid (TFA) (0.1 equiv) and stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the chiral 2,3-dihydropyridinone.
Protocol for the Diastereoselective Reduction to (+)-241D
Materials:
-
Chiral 2,3-dihydropyridinone
-
Palladium on carbon (Pd/C, 10 wt%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the chiral 2,3-dihydropyridinone (1.0 equiv) in EtOH, add Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with EtOH.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (+)-241D.
Protocol for the Diastereoselective Reduction to Isosolenopsin A
Materials:
-
Chiral 2,3-dihydropyridinone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
To a solution of the chiral 2,3-dihydropyridinone (1.0 equiv) and CeCl₃·7H₂O (1.5 equiv) in MeOH at -78 °C, add NaBH₄ (2.0 equiv) in portions.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford isosolenopsin A.
Application in Diels-Alder and Pummerer Reactions
While this compound is a logical dienophile or diene precursor for aza-Diels-Alder reactions and a potential substrate for Pummerer-type rearrangements to generate reactive intermediates, its inherent instability has significantly limited its direct application in these reactions within the context of natural product total synthesis. The literature predominantly features the use of more stable this compound derivatives or alternative strategies to construct the piperidine ring system. To date, specific and detailed protocols for the in situ generation and subsequent Diels-Alder or Pummerer reaction of this compound in a total synthesis context are not well-documented in peer-reviewed literature. Researchers interested in exploring these avenues would be venturing into novel synthetic territory, with the primary challenge being the controlled generation and trapping of the highly reactive this compound intermediate.
Signaling Pathways of Synthesized Natural Products
The natural products synthesized using these biomimetic strategies often exhibit interesting biological activities. For instance, isosolenopsin A, a component of fire ant venom, has been identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).
Caption: Inhibition of nNOS by Isosolenopsin A.
Conclusion
The application of this compound in natural product total synthesis is a testament to the power of biomimetic chemistry. While the direct use of this reactive intermediate remains a significant challenge, the development of stable synthetic equivalents, such as chiral 2,3-dihydropyridinones generated via a vinylogous Mannich reaction, has provided a robust and versatile platform for the stereoselective synthesis of a variety of piperidine-containing alkaloids. The detailed protocols provided herein offer a practical guide for researchers to apply this powerful strategy in their own synthetic endeavors. Future work in this area may focus on developing catalytic and enantioselective methods for the generation of this compound synthons and exploring novel cycloaddition and rearrangement reactions of in situ generated this compound.
Catalytic Methods for 1-Piperideine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of catalytic methods for the synthesis of 1-piperideine, a pivotal intermediate in the biosynthesis of numerous piperidine alkaloids and a valuable building block in medicinal chemistry. These application notes cover biocatalytic and chemocatalytic approaches, offering experimental protocols and comparative data to guide researchers in selecting and implementing synthetic strategies.
Introduction
This compound, a cyclic imine, is a highly reactive molecule that serves as a key precursor in the synthesis of a wide array of bioactive compounds. Its efficient synthesis is of significant interest to the pharmaceutical and chemical industries. This document outlines the primary catalytic routes to this compound, with a focus on enzymatic transformations and the cyclization of linear precursors.
Biocatalytic Synthesis of this compound from L-Lysine
The biosynthesis of this compound from L-lysine is a well-established and highly efficient route, often relying on the activity of specific enzymes. This approach offers high selectivity and operates under mild reaction conditions.
L-Lysine-ε-Aminotransferase (LAT) Catalyzed Synthesis
L-lysine-ε-aminotransferase (LAT) is a key enzyme responsible for the formation of this compound-6-carboxylic acid from L-lysine. This intermediate can then be further processed, or in some contexts, lead to the formation of this compound.[1]
Experimental Protocol: Synthesis of this compound-6-Carboxylic Acid using LAT
-
Enzyme Source: Recombinant L-lysine-ε-aminotransferase from Streptomyces clavuligerus expressed in E. coli.[1]
-
Substrate: L-lysine
-
Reaction Buffer: Phosphate buffer (pH 7.0-8.0)
-
Procedure:
-
A solution of L-lysine is prepared in the reaction buffer.
-
The purified recombinant LAT is added to the substrate solution.
-
The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.
-
Reaction progress is monitored by a suitable analytical method, such as HPLC or LC-MS, to observe the formation of this compound-6-carboxylic acid.
-
-
Product Characterization: The product can be characterized by mass spectrometry and NMR spectroscopy after purification.
Δthis compound Synthase (PS) Catalyzed Synthesis
A more direct enzymatic route to this compound from L-lysine involves the enzyme Δthis compound synthase (PS). This PLP-dependent enzyme catalyzes the direct oxidative deamination of lysine to form this compound.[2][3] This method bypasses the free cadaverine intermediate, offering a more atom-economical pathway.[2]
Experimental Protocol: Synthesis of this compound using Δthis compound Synthase
-
Enzyme Source: Recombinant Δthis compound synthase from Flueggea suffruticosa.
-
Substrate: L-lysine
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
-
Reaction Buffer: A suitable buffer such as potassium phosphate buffer (pH 7.5).
-
Procedure:
-
A reaction mixture is prepared containing L-lysine and PLP in the reaction buffer.
-
The purified Δthis compound synthase is added to initiate the reaction.
-
The mixture is incubated at a controlled temperature (e.g., 30 °C).
-
The formation of this compound can be monitored by derivatization followed by GC-MS or LC-MS analysis, due to the volatility and reactivity of the product.
-
Synthesis via Cyclization of 5-Aminopentanal
This compound can be formed through the spontaneous intramolecular cyclization of 5-aminopentanal.[4][5][6] The synthesis of 5-aminopentanal itself can be achieved through the enzymatic oxidation of cadaverine, which is derived from the decarboxylation of lysine.[4][7]
Experimental Protocol: Two-Step Enzymatic Synthesis of this compound from L-Lysine
This protocol involves two key enzymatic steps followed by spontaneous cyclization.
-
Enzymes:
-
Substrate: L-lysine
-
Procedure:
-
Step 1: Decarboxylation of L-lysine. L-lysine is treated with lysine decarboxylase in a suitable buffer to produce cadaverine. The reaction is monitored for the complete consumption of lysine.
-
Step 2: Oxidation of Cadaverine. The resulting cadaverine is then subjected to oxidation by copper amine oxidase to yield 5-aminopentanal.
-
Step 3: Spontaneous Cyclization. 5-aminopentanal undergoes a spontaneous intramolecular cyclization to form this compound in aqueous solution.[6] The equilibrium between the linear and cyclic forms favors the formation of this compound.
-
-
Purification and Characterization: Due to its reactive nature, this compound is often used in situ for subsequent reactions. If isolation is required, it can be carefully distilled or trapped as a derivative.
Transition Metal-Catalyzed Approaches to the Piperidine Scaffold
While the direct catalytic synthesis of unsubstituted this compound using transition metals is not extensively reported, a vast body of literature exists on the synthesis of the broader class of piperidines. These methods typically yield substituted or fully saturated piperidine rings. They are included here for context and as a potential starting point for developing new synthetic routes to this compound derivatives.
Key transition metals used in piperidine synthesis include:
-
Ruthenium: Used in ring-closing metathesis and dehydrogenation of piperidines (though typically to pyridine).[8][9]
-
Iridium: Employed in the catalytic cyclocondensation of amino alcohols and aldehydes, and in the hydrogenation of pyridines.[10][11][12][13]
-
Copper: Catalyzes intramolecular C-H amination to form piperidines.[14][15][16][17]
-
Rhodium and Palladium: Utilized in the hydrogenation of pyridines and other cyclization reactions.[11][18]
A potential, though not well-explored, route to this compound could involve the controlled, partial dehydrogenation of piperidine. Existing methods often lead to the fully aromatic pyridine.[9][19]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of piperidine derivatives using various catalytic methods. It is important to note that these yields are for the synthesis of the general piperidine scaffold, as specific yield data for the catalytic synthesis of unsubstituted this compound is scarce in the literature outside of biocatalytic routes.
| Catalytic Method | Catalyst/Enzyme | Starting Material(s) | Product | Yield (%) | Reference(s) |
| Biocatalysis | L-lysine-ε-aminotransferase | L-lysine | This compound-6-carboxylic acid | - | [1] |
| Biocatalysis | Δthis compound Synthase | L-lysine | This compound | - | [2][3] |
| Two-Step Biocatalysis | Lysine decarboxylase, Copper amine oxidase | L-lysine | This compound | High (in situ) | [4][5] |
| Iridium Catalysis | Iridium Complex | Amino alcohols, Aldehydes | Substituted Piperidines | High | [10] |
| Copper Catalysis | Copper Complex | N-fluoride amides | Substituted Piperidines | High | [14][15] |
| Organocatalysis | Proline derivatives | Aldehydes, Nitroalkenes | Polysubstituted Piperidines | Good to Excellent | [20][21] |
Yields for biocatalytic routes to this compound are often not reported as isolated yields due to the product's reactivity and are typically used in subsequent enzymatic steps.
Signaling Pathways and Experimental Workflows
Biocatalytic Synthesis of this compound from L-Lysine
Caption: Biosynthetic pathways to this compound from L-lysine.
General Experimental Workflow for Biocatalytic Synthesis
Caption: General workflow for biocatalytic synthesis.
Logical Relationship of Catalytic Methods
Caption: Relationship between precursors and methods for this compound synthesis.
Conclusion
The synthesis of this compound is most directly and efficiently achieved through biocatalytic methods starting from L-lysine. These enzymatic approaches offer high specificity and mild reaction conditions, making them attractive for green chemistry applications. The spontaneous cyclization of 5-aminopentanal, often generated biocatalytically, represents another key route. While transition metal and organocatalysis are powerful tools for the synthesis of a wide variety of substituted piperidines, their application to the direct synthesis of the parent this compound is an area that warrants further exploration. The protocols and data presented herein provide a solid foundation for researchers to pursue the synthesis of this important heterocyclic building block.
References
- 1. Synthesis of this compound-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ruthenium‐Catalyzed Dehydrogenation Through an Intermolecular Hydrogen Atom Transfer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.utwente.nl [research.utwente.nl]
- 10. Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 19. GB745400A - Catalytic dehydrogenation of piperidine - Google Patents [patents.google.com]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 21. Organocatalyst-mediated five-pot synthesis of (–)-quinine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Handling of 1-Piperideine
Welcome to the technical support center for 1-piperideine. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the synthesis, handling, and analysis of this highly reactive cyclic imine.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a significant compound?
A1: this compound (also known as Δ¹-piperideine) is a cyclic imine with the chemical formula C₅H₉N.[1][2] It serves as a critical biosynthetic intermediate in the formation of numerous piperidine and quinolizidine alkaloids in plants.[1][3] Its high reactivity makes it a valuable precursor for creating complex nitrogen-containing heterocyclic molecules, which are foundational structures in many pharmaceuticals.[4][5]
Q2: What makes this compound so unstable and difficult to handle?
A2: The primary challenge stems from the inherent reactivity of the endocyclic imine (C=N) bond. This functionality makes this compound highly susceptible to spontaneous oligomerization, primarily through dimerization and trimerization, especially under physiological conditions or during storage.[1] This instability means it is often generated and used in situ as a transient intermediate rather than being isolated as a stable product.[1]
Q3: What are the primary side-reactions to be aware of during synthesis?
A3: Besides the dominant issue of dimerization and trimerization, other potential side-reactions include oxidation to form piperidinone or reduction to the more stable piperidine, depending on the reagents and conditions used.[1] The choice of solvent and the presence of acidic or basic impurities can also catalyze unwanted degradation pathways.
Q4: What are the essential safety precautions for working with this compound?
A4: While specific safety data for this compound is scarce due to its instability, it should be handled with the precautions appropriate for its chemical class (cyclic amines/imines) and its saturated, more stable analog, piperidine. Assume it is a flammable, corrosive, and toxic liquid.[6][7][8][9]
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[7][8]
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][7] Avoid contact with skin, eyes, and clothing, and avoid inhaling vapors.[7]
-
Storage: If short-term storage is attempted, it must be in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize oligomerization.[11]
Section 2: Troubleshooting Guides
Synthesis Issues
Q: My synthesis yield of monomeric this compound is consistently low, with a significant amount of a viscous or solid byproduct.
A: This is the most common issue and is almost always due to oligomerization.
| Potential Cause | Troubleshooting Steps |
| High Reaction Concentration | High concentrations favor intermolecular reactions (dimerization/trimerization). Solution: Perform the reaction under high-dilution conditions. Add reagents slowly over an extended period to keep the instantaneous concentration of the product low. |
| Elevated Temperature or Long Reaction Time | The oligomerization process is kinetically driven. Solution: Run the reaction at the lowest possible temperature that allows for product formation. Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed. |
| Presence of Catalytic Impurities | Traces of acid or metal impurities can catalyze the oligomerization. Solution: Use freshly distilled, anhydrous solvents and high-purity reagents. Ensure all glassware is scrupulously clean and dry. |
| Post-Synthesis Workup | The product is degrading during extraction or purification. Solution: If possible, use the generated this compound solution directly in the next step without workup or purification. If workup is necessary, perform it quickly at low temperatures. |
Handling & Storage Issues
Q: I successfully synthesized this compound in solution, but it solidified upon standing, even at low temperatures. What happened?
A: This indicates that dimerization or trimerization has occurred. The trimer, in particular, is often a crystalline solid. This is a clear sign that the compound is not stable under your storage conditions.
Solution: this compound is best used immediately after its formation. If it must be stored, even for a short period, it should be kept as a dilute solution in an anhydrous, aprotic solvent under an inert atmosphere at ≤ -20°C. However, oligomerization is often unavoidable over time.
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₉N | [1][2] |
| Molecular Weight | 83.134 g/mol | [2] |
| pKa (Predicted) | 7.46 ± 0.20 | [2][12] |
| Appearance | Off-White to Pale Yellow Liquid/Solid | [12] |
| Stability | Highly reactive; prone to spontaneous dimerization/trimerization. Hygroscopic. |[1][12] |
Table 2: Overview of Synthetic Approaches to this compound
| Method | Precursor | Key Reagents/Catalyst | Advantages | Key Challenges |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pyridine | Molybdenum disulfide or Nickel catalyst | Suitable for large-scale production.[1] | Requires high pressure and temperature; risk of over-reduction to piperidine.[1][13] |
| Enzymatic Synthesis | L-Lysine | Δ¹-piperideine synthase (PLP-dependent) | Biomimetic, highly specific.[1][3] | Enzyme availability and stability; requires biochemical setup. |
| Dehydrohalogenation | N-Chloropiperidine | Base (e.g., Sodium ethoxide) | Milder conditions compared to hydrogenation.[14] | Requires preparation of the N-haloamine precursor. |
| Oxidation of Piperidine | Piperidine | Oxidizing agent (e.g., Calcium hypochlorite) | Readily available starting material.[14] | Potential for over-oxidation and other side reactions. |
Section 4: Experimental Protocol
Protocol: Synthesis of this compound via Dehydrohalogenation of N-Chloropiperidine for In Situ Use
This protocol is adapted from established methods for imine synthesis and is intended for generating this compound for immediate use in a subsequent reaction.
Disclaimer: This procedure must be performed by qualified personnel in a well-equipped chemical laboratory with all necessary safety precautions in place.
Materials:
-
Piperidine (freshly distilled)
-
Calcium hypochlorite [Ca(OCl)₂]
-
Diethyl ether (anhydrous)
-
Sodium ethoxide (EtONa)
-
Inert atmosphere (Argon or Nitrogen)
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
Procedure:
Step 1: Synthesis of N-Chloropiperidine
-
In the three-neck flask, dissolve freshly distilled piperidine (1.0 eq) in anhydrous diethyl ether (to make a 0.5 M solution) under an inert atmosphere.
-
Cool the solution to -15 °C using an appropriate cooling bath (e.g., salt-ice).
-
Slowly add a solution of calcium hypochlorite (0.5 eq) in water dropwise via the dropping funnel, ensuring the internal temperature does not exceed -10 °C.
-
After the addition is complete, allow the mixture to stir at -15 °C for an additional 2 hours.
-
Separate the ethereal layer. The resulting solution contains N-chloropiperidine and should be used immediately in the next step.
Step 2: Dehydrohalogenation to this compound
-
In a separate, dry, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C.
-
Slowly add the cold ethereal solution of N-chloropiperidine from Step 1 to the sodium ethoxide solution. Maintain the temperature at 0 °C throughout the addition.
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
The resulting mixture contains a solution of this compound. This solution should be used immediately for the subsequent intended reaction. DO NOT attempt to isolate or store the product unless absolutely necessary and with extreme care to prevent oligomerization.
Section 5: Visual Guides and Workflows
Caption: General workflow for the synthesis and subsequent use of this compound.
References
- 1. This compound | 505-18-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Substituted piperidine challenge - Enamine [enamine.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanbio.com [americanbio.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound CAS#: 505-18-0 [m.chemicalbook.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Piperidine - Wikipedia [en.wikipedia.org]
instability and degradation pathways of 1-piperideine
Welcome to the technical support center for 1-piperideine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound (also known as Δ¹-piperideine) is a cyclic imine. Its high reactivity is due to the presence of a conjugated carbon-nitrogen double bond within a six-membered ring, which makes it susceptible to various reactions. This inherent reactivity is crucial for its role as a biosynthetic precursor for many alkaloids.
Q2: I've noticed my this compound solution becoming viscous and forming a precipitate over time. What is happening?
A2: This is likely due to the spontaneous dimerization or trimerization of this compound. This is a well-known instability pathway for this compound, especially in aqueous solutions at neutral pH.[1] The reaction can proceed without enzymatic support.[1]
Q3: How can I minimize the dimerization/trimerization of this compound in my experiments?
A3: To minimize this, it is recommended to use freshly prepared solutions of this compound. If storage is necessary, it should be in a cool, dry environment, and potentially under an inert atmosphere (e.g., nitrogen). Some studies suggest that acidic conditions might influence the dimerization process, though this is complex and may not prevent it entirely.[1] For sensitive experiments, in situ generation of this compound might be a viable option.
Q4: What are the expected degradation products of this compound under oxidative conditions?
A4: Under oxidative conditions, this compound can be oxidized to form piperidinone. The α-position of the piperidine ring is particularly susceptible to oxidation.[2] Other potential oxidation products could include various ring-opened compounds, depending on the oxidant and reaction conditions.
Q5: Are there any known biological degradation pathways for this compound?
A5: Yes, in biological systems, this compound can be catabolized. One known pathway involves the enzyme this compound dehydrogenase, which is part of the lysine degradation pathway. This enzymatic process is distinct from the spontaneous chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare this compound solutions fresh before each experiment. Store any stock solutions at low temperatures in a tightly sealed container, preferably under an inert atmosphere. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Formation of dimers, trimers, or oxidation products. | Characterize the unexpected peaks using mass spectrometry to confirm their identity. Refer to the provided analytical protocols for guidance. Adjust experimental conditions (e.g., pH, temperature, oxygen exposure) to minimize degradation. |
| Low yield of desired product in a reaction involving this compound | This compound has degraded or polymerized before reacting as intended. | Consider a synthetic strategy where this compound is generated in situ. Ensure all reagents and solvents are dry and deoxygenated if the reaction is sensitive to water or oxygen. |
| Solution changes color (e.g., turns yellow or brown) | This could indicate oxidation or the formation of complex degradation products. | Protect the solution from light and air. Use of antioxidants may be considered if compatible with the experimental setup. |
Quantitative Data on Stability
Table 1: Rate Constants (k) for the Degradation of a Piperidine Derivative (PPD) at Different pH and Temperatures
| Temperature (°C) | pH | Rate Constant (k) x 10^6 (s^-1) |
| 40 | 1.0 | 1.35 |
| 40 | 2.0 | 0.42 |
| 40 | 3.0 | 0.14 |
| 40 | 4.0 | 0.05 |
| 40 | 5.0 | 0.04 |
| 60 | 1.0 | 10.8 |
| 60 | 2.0 | 3.40 |
| 60 | 3.0 | 1.10 |
| 60 | 4.0 | 0.40 |
| 60 | 5.0 | 0.32 |
Data adapted from a study on N-[(piperidine)methylene]daunorubicin hydrochloride for illustrative purposes.[3]
Experimental Protocols
Protocol 1: General Method for Monitoring this compound Degradation by RP-HPLC
This protocol provides a general framework for the analysis of this compound and its potential degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
2. Mobile Phase Preparation:
-
A typical mobile phase for related compounds consists of a mixture of acetonitrile and water, often with a pH modifier. An example is a gradient of acetonitrile and 0.1% formic acid in water.
-
All solvents should be HPLC grade and degassed before use.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
For kinetic studies, incubate the this compound solution under the desired conditions (e.g., specific pH, temperature).
-
At various time points, withdraw an aliquot of the sample, and if necessary, quench the reaction (e.g., by rapid cooling or addition of a suitable reagent).
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
4. Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Detection wavelength: This needs to be determined based on the UV absorbance spectrum of this compound. A photodiode array (PDA) detector is useful for identifying the optimal wavelength.
-
Column temperature: Maintain a constant temperature, for example, 30°C, for reproducibility.
5. Data Analysis:
-
Monitor the decrease in the peak area of this compound over time to determine the rate of degradation.
-
The appearance of new peaks can indicate the formation of degradation products. These can be further characterized by LC-MS.
Protocol 2: Identification of Degradation Products by LC/Q-TOF-MS
This protocol outlines a general approach for the identification and characterization of this compound degradation products using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC/Q-TOF-MS).
1. Sample Preparation:
-
Subject a solution of this compound to stress conditions (e.g., elevated temperature, oxidative environment, acidic/basic pH) to induce degradation.
-
Prepare a control sample of undergraded this compound.
2. LC-MS Analysis:
-
Use an LC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
The chromatographic conditions can be similar to those described in Protocol 1.
-
The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential products.
-
Acquire data in full scan mode to obtain accurate mass measurements of the parent ions.
-
Perform tandem MS (MS/MS) experiments on the detected degradation product ions to obtain fragmentation patterns.
3. Structure Elucidation:
-
Determine the elemental composition of the degradation products from their accurate mass measurements.
-
Elucidate the structures of the degradation products by interpreting their fragmentation patterns and comparing them to the fragmentation of the parent this compound molecule.
Visualizations
Caption: Key degradation pathways of this compound.
Caption: Experimental workflow for stability studies.
References
- 1. The Energetic Viability of Δthis compound Dimerization in Lysine-derived Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 1-Piperideine Synthesis
Welcome to the technical support center for the synthesis of 1-piperideine (also known as 2,3,4,5-tetrahydropyridine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: A widely used and well-documented method involves a two-step process starting from piperidine. The first step is the N-chlorination of piperidine to form N-chloropiperidine, followed by dehydrohalogenation to yield this compound.[1][2] This method is favored for its relatively accessible starting materials and straightforward reaction sequence.
Q2: Why is this compound difficult to isolate as a monomer?
A2: this compound is a cyclic imine that is highly reactive and inherently unstable.[1] It readily undergoes spontaneous trimerization to form 2,3,4,5-tetrahydropyridine trimer, especially upon standing at room temperature.[1] Therefore, it is often generated and used in situ for subsequent reactions.
Q3: What are the main safety precautions to consider during this synthesis?
A3: N-chloropiperidine is a reactive chloramine and should be handled with care. The reaction should be carried out in a well-ventilated fume hood. Piperidine itself is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The N-chlorination step is typically performed at low temperatures (0°C or below) to control the reaction rate and minimize side reactions.
Q4: Can I use a different base for the dehydrohalogenation of N-chloropiperidine?
A4: Yes, while potassium hydroxide in ethanol is a commonly used and effective base for this step, other strong bases can also be employed.[1] The choice of base and solvent can influence the reaction rate and yield. It is advisable to perform small-scale optimization experiments if deviating from established protocols.
Q5: How can I confirm the formation of this compound if it trimerizes so quickly?
A5: Confirmation of the monomer can be challenging due to its instability. If the immediate subsequent reaction is not possible, the formation of the trimer serves as strong evidence for the successful synthesis of the this compound monomer. The trimer is a stable, crystalline solid that can be isolated and characterized.[1] For in-situ applications, monitoring the disappearance of the N-chloropiperidine starting material by techniques like TLC or GC-MS can indicate the progress of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of N-chloropiperidine (Step 1) | 1. Incomplete reaction. 2. Decomposition of the product. 3. Inefficient extraction. | 1. Ensure the reaction temperature is maintained below 0°C during the addition of piperidine acetate to the hypochlorite solution.[1] 2. Use a freshly prepared solution of calcium hypochlorite of known concentration. 3. Increase the number of extractions with diethyl ether to ensure complete recovery of the product.[1] |
| Low yield of this compound trimer (Step 2) | 1. Incomplete dehydrohalogenation. 2. Inefficient trimerization. 3. Loss of product during workup. | 1. Ensure the potassium hydroxide is fully dissolved in the absolute ethanol before adding the N-chloropiperidine solution.[1] 2. Increase the reaction time for the dehydrohalogenation step. 3. Allow the reaction mixture to stand for at least 24 hours at room temperature to ensure complete trimerization.[1] 4. Be careful during the removal of ethanol under reduced pressure to avoid co-distillation of the product. |
| Reaction mixture turns dark or shows signs of side products | 1. Reaction temperature too high. 2. Presence of impurities in starting materials. | 1. Strictly control the temperature during both the N-chlorination and the addition of N-chloropiperidine to the basic solution.[1] 2. Use freshly distilled piperidine and high-purity solvents. |
| Difficulty in crystallizing the trimer | 1. Presence of residual solvent or impurities. 2. Supersaturation of the solution. | 1. Ensure all ethanol is removed after the filtration of potassium chloride. 2. After dissolving the oily residue in acetone, cool the solution to -20°C overnight. If crystallization does not occur, scratch the inside of the flask with a glass rod to induce nucleation.[1] |
Data Presentation
Optimization of Dehydrohalogenation Conditions
The following table summarizes key parameters that can be adjusted to optimize the dehydrohalogenation of N-chloropiperidine to this compound. The data is based on the established protocol and general principles of elimination reactions.
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Rationale for Optimization |
| Base | Potassium Hydroxide (KOH) | Sodium Ethoxide (NaOEt) | Varying the base strength and nucleophilicity can impact the rate of dehydrohalogenation versus potential side reactions. |
| Solvent | Absolute Ethanol | tert-Butanol | A more sterically hindered solvent can favor elimination over substitution side reactions. |
| Temperature | Refluxing Ethanol (~78°C) | 50°C | Lowering the temperature may reduce the formation of side products, but may require longer reaction times. |
| Reaction Time | 2.5 hours addition, 2 hours stir[1] | 4 hours addition, 4 hours stir | Increasing the reaction time can drive the reaction to completion, especially at lower temperatures. |
Experimental Protocols
Synthesis of this compound (Generated in situ and Trimerized for Isolation)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of N-Chloropiperidine
-
In a 500-mL, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 170 g (2.00 moles) of piperidine.
-
Cool the flask in an acetone-ice bath and, with stirring, add 120 g (2.00 moles) of glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C.
-
In a separate 3-L, three-necked flask with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of 2.2 moles of calcium hypochlorite in water.
-
Cool the hypochlorite solution to 0°C to -5°C using a methanol-ice bath.
-
Add the piperidine acetate solution dropwise to the stirred hypochlorite solution over 1.25 hours, maintaining the temperature below 0°C.
-
After the addition is complete, stir for an additional 15 minutes.
-
Transfer the mixture to two 2-L separatory funnels and extract three times with a total of approximately 1300 mL of diethyl ether.
-
Combine the ether extracts and dry them overnight over anhydrous sodium sulfate at 4°C.
-
Filter the dried solution and remove the bulk of the ether using a water bath with a temperature below 60°C. The remaining solution contains the N-chloropiperidine.
Step 2: Synthesis of 2,3,4,5-Tetrahydropyridine Trimer (from this compound)
-
In a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add 264 g (4.71 moles) of potassium hydroxide to 1250 mL of absolute ethanol.
-
Stir and heat the mixture to reflux to dissolve the potassium hydroxide.
-
Filter the N-chloropiperidine solution from Step 1 through glass wool directly into the dropping funnel.
-
Add the N-chloropiperidine solution dropwise to the boiling ethanolic potassium hydroxide solution over approximately 2.5 hours.
-
After the addition, continue stirring the mixture for an additional 2 hours without heating.
-
Allow the reaction mixture to stand at room temperature for at least 24 hours to facilitate the trimerization of this compound.
-
Remove the precipitated potassium chloride by filtration and wash it with two 150-mL portions of absolute ethanol.
-
Combine the filtrate and washes, and remove the ethanol by distillation under reduced pressure on a steam bath.
-
Combine the residue from the distillation with the recovered potassium chloride in 750 mL of water.
-
Extract this aqueous solution four times with a total of 500 mL of diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate for 4 hours, filter, and concentrate on a rotary evaporator.
-
Dissolve the resulting oily residue in 75 mL of acetone and cool the solution to -20°C overnight to induce crystallization of the trimer.
-
Collect the crystalline product by vacuum filtration and wash it with two 20-mL portions of cold (-20°C) acetone. The yield is typically in the range of 64–80 g.
Visualizations
References
purification techniques for isolating pure 1-piperideine
Welcome to the technical support center for the purification of 1-piperideine. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this highly reactive cyclic imine.
Introduction to this compound Purification
This compound (Δ¹-piperideine) is a valuable intermediate in the synthesis of piperidine and quinolizidine alkaloids.[1] However, its inherent instability presents significant challenges for isolation in a pure form. The molecule is prone to spontaneous dimerization or trimerization, is hygroscopic, and can be sensitive to acidic conditions.[1] This guide provides strategies and troubleshooting tips to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges are its high reactivity, leading to oligomerization, and its susceptibility to hydrolysis. Standard purification techniques like silica gel chromatography can lead to decomposition. Careful control of conditions is crucial.
Q2: How can I synthesize this compound?
A2: A common laboratory and industrial method is the catalytic hydrogenation of pyridine.[1] This process requires careful selection of catalysts (e.g., molybdenum disulfide) and control of reaction conditions to achieve high yields of the desired product.[1]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Due to its reactive nature, rapid analytical techniques are preferred. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify this compound and potential oligomers. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mass spectrometer detector (LC-MS) is also a powerful tool for quantitative analysis of cyclic imines.[2] Thin-Layer Chromatography (TLC) can be used for quick qualitative assessments, but decomposition on the plate is a risk.
Q4: How should I store purified this compound?
A4: Due to its instability and hygroscopic nature, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or below) in a tightly sealed container. Anhydrous conditions are essential to prevent hydrolysis.
Troubleshooting Guides
Issue 1: Low yield of this compound after synthesis and workup.
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Question: I've synthesized this compound from pyridine, but my yield after initial workup is significantly lower than expected. What could be the cause?
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Answer:
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Incomplete Reaction: The hydrogenation of pyridine may not have gone to completion. Monitor the reaction progress using TLC or GC-MS to ensure full conversion of the starting material.
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Oligomerization: During workup, especially if the concentration is high or it's left standing for extended periods, the this compound may have dimerized or trimerized.[1] It is best to proceed with purification immediately after synthesis.
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Hydrolysis: Exposure to acidic water during the workup can cause hydrolysis of the imine bond. Ensure all aqueous solutions are neutral or slightly basic and that extractions are performed quickly.
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Issue 2: Decomposition of this compound during column chromatography.
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Question: I'm trying to purify my crude this compound using silica gel column chromatography, but I'm recovering very little product, and I see many new spots on the TLC of my fractions. What is happening?
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Answer:
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Acidic Silica: Silica gel is inherently acidic and can catalyze the hydrolysis or decomposition of imines.[3][4]
-
Troubleshooting Steps:
-
Deactivate the Silica: Pre-treat the silica gel by eluting the column with your chosen solvent system containing a small amount of a tertiary amine, such as triethylamine (1-2%).[5] This will neutralize the acidic sites on the silica.
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Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is generally less harsh for acid-sensitive compounds.[6]
-
Alternative Methods: If chromatography remains problematic, consider alternative purification techniques such as vacuum distillation or salt formation/crystallization.
-
-
Issue 3: Difficulty in separating this compound from unreacted pyridine.
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Question: My crude product is a mixture of this compound and unreacted pyridine. How can I effectively separate them?
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Answer:
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Azeotropic Distillation: For the more stable analog, piperidine, azeotropic distillation with water is used to separate it from pyridine.[7] A similar approach could be cautiously attempted for this compound, though its stability under these conditions would need to be carefully evaluated.
-
Salt Formation: You can selectively form a salt of this compound. For instance, bubbling carbon dioxide through a solution of the mixture in an organic solvent can precipitate piperidinium carbonate, which can then be filtered.[8] The free base can be regenerated by treatment with a mild base.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Cyclic Imines (Hypothetical Data for this compound)
| Purification Method | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Vacuum Distillation | 90-95 | 50-70 | Good for removing non-volatile impurities. | Risk of thermal decomposition; oligomerization at higher temperatures. |
| Column Chromatography (Deactivated Silica) | >95 | 40-60 | High resolution for separating closely related impurities. | Potential for some product loss on the column; requires careful deactivation. |
| Salt Crystallization | >98 | 60-80 | Can yield very pure material; product is often more stable as a salt. | Requires an additional step to liberate the free base. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Distillation: Gradually reduce the pressure and slowly heat the flask.
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Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. It is crucial to keep the collection flask cold to minimize decomposition.
-
Storage: Immediately store the purified product under an inert atmosphere at low temperature.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to the eluent to a final concentration of 1-2%.
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Column Packing: Pack the column with the prepared slurry.
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Equilibration: Equilibrate the column by running several column volumes of the eluent through it.
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Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
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Elution: Elute the column with the triethylamine-containing solvent system, collecting fractions.
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Analysis: Monitor the fractions by TLC or GC-MS.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 3: Purification via Salt Formation and Recrystallization
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Salt Formation: Dissolve the crude this compound in a dry, non-polar organic solvent (e.g., diethyl ether or hexane). Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.
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Isolation: Collect the precipitated salt by filtration and wash it with cold, dry solvent.
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Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
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Liberation of Free Base (Optional): To obtain the free imine, dissolve the purified salt in water and add a mild base (e.g., sodium bicarbonate or potassium carbonate) until the solution is basic. Extract the this compound with a dry organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and carefully remove the solvent under reduced pressure at low temperature.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound via salt formation.
References
- 1. This compound | 505-18-0 | Benchchem [benchchem.com]
- 2. An enhanced LC-MRM-MS platform for sensitive and simultaneous quantification of cyclic imines in shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
identifying and minimizing side products in 1-piperideine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-piperideine and related reactions. The focus is on identifying and minimizing common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions involving this compound or its enamine derivatives?
A1: The primary side products depend on the specific reaction. In Stork enamine alkylations, common side products include N-alkylated enamines and poly-alkylated ketones.[1][2] For reactions where this compound is present as an intermediate, such as in certain alkaloid syntheses, spontaneous dimerization and trimerization are significant side reactions.[3] In Pictet-Spengler reactions, which proceed through a similar iminium ion intermediate, side products can arise from oxidation of the tetrahydroisoquinoline product, especially with catechol substrates.[4]
Q2: How can I minimize the dimerization of this compound?
A2: The dimerization of Δ¹-piperideine to form (S,S)- or (R,R)-piperideine dimers can occur spontaneously.[3] To minimize this, it is crucial to control the reaction conditions. Lowering the concentration of the this compound intermediate by, for example, slow addition of a precursor, can reduce the likelihood of dimerization. The solvent can also play a role; polar solvents may influence the rate of dimerization.[5][6] Additionally, proceeding quickly to the next step in a reaction sequence can consume the this compound before it has a chance to dimerize.
Q3: What is the difference between C-alkylation and N-alkylation in Stork enamine reactions, and how can I favor C-alkylation?
A3: C-alkylation is the desired reaction where the alkyl group is added to the α-carbon of the original carbonyl compound, while N-alkylation is a common side reaction where the alkyl group adds to the nitrogen of the enamine.[1] Enamines are stronger nucleophiles at the nitrogen atom, so N-alkylation can be a competing process.[1] To favor C-alkylation, it is best to use more reactive alkylating agents like benzylic, allylic, or α-carbonyl halides.[1][2] For less reactive alkyl halides, using an anionic enamine (azaenolate or metalloenamine) can shift the nucleophilicity to the carbon and improve the yield of the C-alkylated product.[1]
Troubleshooting Guides
Stork Enamine Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of C-alkylated product and presence of N-alkylated byproduct | The nitrogen of the enamine is more nucleophilic than the α-carbon. This is especially problematic with less reactive alkyl halides.[1] | - Use more reactive alkylating agents (e.g., benzyl or allyl halides). - Consider forming a metalloenamine by reacting the imine with a Grignard reagent to increase the nucleophilicity of the α-carbon.[1] |
| Significant amount of di- or poly-alkylated product | The mono-alkylated product can form an enamine again and react further. | - Use a bulky secondary amine (e.g., pyrrolidine) to form the enamine, which can sterically hinder over-alkylation. - Carefully control the stoichiometry of the alkylating agent. |
| Reaction does not proceed to completion | - The alkylating agent is not reactive enough. - The enamine is not forming efficiently. | - Switch to a more reactive alkyl halide (e.g., from a chloride to a bromide or iodide). - Ensure anhydrous conditions for enamine formation and consider using a dehydrating agent like TiCl₄.[2] |
Pictet-Spengler Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Insufficiently acidic conditions to form the electrophilic iminium ion.[7] - The aromatic ring is not nucleophilic enough.[7] - Decomposition of starting material or product. | - Use a stronger acid catalyst (e.g., trifluoroacetic acid) or higher temperatures.[7][8] However, milder acids like citric acid in water have also been shown to be effective.[9][10] - Ensure the β-arylethylamine has electron-donating substituents to increase the nucleophilicity of the aromatic ring.[11] - For sensitive substrates, consider milder conditions, such as using a phosphate buffer.[4] |
| Formation of oxidized, aromatic byproduct (e.g., β-carboline from tetrahydro-β-carboline) | The tetrahydro-β-carboline or tetrahydroisoquinoline product is susceptible to oxidation, especially if heated in the presence of air. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize reaction time and temperature. - For catechol-derived products, add an antioxidant like sodium ascorbate.[4] |
| Poor diastereoselectivity with chiral tryptophans | The reaction can be reversible at higher temperatures, leading to racemization.[7] | - Run the reaction at lower temperatures if possible. - The choice of N-protecting group on the tryptophan can influence stereocontrol.[7] |
Experimental Protocols
Protocol 1: Stork Enamine Alkylation of Cyclohexanone with Benzyl Bromide
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Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
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Alkylation: Cool the reaction mixture to room temperature. Under an inert atmosphere, add benzyl bromide (1.1 eq) dropwise. Stir the reaction at room temperature and monitor by TLC.
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Hydrolysis: Once the starting enamine is consumed, add an equal volume of 10% aqueous HCl and stir vigorously for 1-2 hours, or until the iminium salt is hydrolyzed.
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Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
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Reaction Setup: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., methanol or water), add the desired aldehyde (1.1 eq).[9][10]
-
Acid Catalysis: Add the acid catalyst. A range of acids can be used, from strong acids like trifluoroacetic acid to milder acids like citric acid.[9][10] For example, using 1.0 equivalent of citric acid in water, the reaction can be heated to 60 °C.[9][10]
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Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours depending on the substrates and conditions.[12]
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Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.
Visualizing Reaction Pathways and Side Products
Stork Enamine Alkylation: C- vs. N-Alkylation
Caption: C-alkylation vs. N-alkylation in the Stork enamine reaction.
Pictet-Spengler Reaction and a Potential Side Reaction
Caption: Pictet-Spengler reaction pathway and potential oxidation side product.
This compound Dimerization and Trimerization
Caption: Spontaneous dimerization and trimerization of this compound.
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. The Energetic Viability of Δthis compound Dimerization in Lysine-derived Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First-principles prediction of the effects of temperature and solvent selection on the dimerization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. echemcom.com [echemcom.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing 1-Piperideine
Welcome to the Technical Support Center for 1-Piperideine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound (also known as 2,3,4,5-tetrahydropyridine).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hygroscopic nature a critical concern?
A1: this compound is a heterocyclic amine, a cyclic imine, that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its key challenge is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This is a critical concern because, as an imine, this compound is susceptible to hydrolysis. Water contamination can reverse the formation of the imine, breaking it down into its corresponding amine and carbonyl precursors.[2][3] This degradation leads to reduced purity, lower reaction yields, and the introduction of significant impurities that can complicate downstream processing and final product quality.
Q2: What are the direct consequences of using water-contaminated this compound in a reaction?
A2: Using this compound contaminated with water will primarily lead to its hydrolysis, yielding 5-aminopentanal. This has several negative consequences for your experiment:
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Reduced Yield: A portion of your starting material will have decomposed, leading to a lower overall yield of your desired product.
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Byproduct Formation: The hydrolysis product, 5-aminopentanal, can potentially participate in side reactions, leading to a more complex and impure crude product mixture.
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Inconsistent Results: The variable and often unknown amount of water contamination will lead to poor reproducibility between experimental runs.
Q3: How can I visually tell if my this compound has been contaminated with water?
A3: While analytical methods are definitive, some visual cues may suggest contamination. This compound is typically an off-white to pale yellow liquid or solid.[1] Significant changes in color, clarity (e.g., becoming cloudy), or viscosity could indicate degradation or moisture absorption. However, visual inspection is not a reliable method for quantifying water content, as significant moisture can be absorbed without obvious changes.
Q4: What are the ideal storage conditions for this compound?
A4: To maintain its integrity, this compound must be stored with rigorous exclusion of atmospheric moisture. Best practices are summarized in the table below.
Q5: Is it possible to dry this compound that has been exposed to moisture?
A5: Yes, it is possible but requires careful technique. For laboratory-scale quantities, distillation from a suitable drying agent like calcium hydride (CaH₂) under an inert atmosphere (Nitrogen or Argon) can be effective. Alternatively, passing a solution of the compound in a dry, non-protic solvent through a column of activated molecular sieves (e.g., 4Å) or activated alumina can remove water. Always perform these procedures with appropriate safety precautions in a well-ventilated fume hood.
Troubleshooting Guide
Problem: My reaction yield is unexpectedly low, and I suspect reagent degradation.
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Possible Cause: The most likely culprit is the hydrolysis of this compound due to moisture contamination. Even brief exposure to air during handling can introduce enough water to significantly impact the reaction.
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Solution:
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Verify Water Content: Use Karl Fischer titration to determine the water content of your this compound stock.
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Use Fresh Reagent: Open a new, factory-sealed bottle of this compound and handle it exclusively under a dry, inert atmosphere.[4][5]
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Implement Inert Atmosphere Techniques: Use a glovebox or Schlenk line for all manipulations, including weighing and dispensing.[6][7] Refer to the protocols section for detailed guidance.
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Problem: My analytical results (LC-MS, NMR, TLC) show unexpected byproducts.
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Possible Cause: The byproducts could be related to the hydrolysis of this compound. The resulting 5-aminopentanal may be present or could have undergone further reactions (e.g., self-condensation, reaction with other components).
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Solution:
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Characterize Byproducts: Attempt to identify the impurities. Look for masses or spectral patterns consistent with 5-aminopentanal or its oligomers.
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Run a Control: Perform the reaction with a freshly opened or purified sample of this compound under strictly anhydrous conditions to see if the byproducts disappear.
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Purify the Reagent: If contamination is confirmed, consider purifying your existing stock by distillation as described in the FAQs.
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Data & Visualizations
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₅H₉N | [8] |
| Molar Mass | 83.13 g/mol | [8] |
| Appearance | Off-White to Pale Yellow Liquid/Solid | [1] |
| Stability | Hygroscopic | [1] |
| Solubility | Soluble in water and organic solvents |[1] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
|---|---|
| Atmosphere | Inert gas (Argon or Nitrogen) |
| Container | Tightly sealed glass bottle with a PTFE-lined cap (e.g., Sure/Seal™) |
| Temperature | Cool, dry place (as per supplier recommendation) |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and sources of moisture. |
| Handling | Use only in a glovebox or under a Schlenk line with gas-tight syringes or cannulas.[5][7] |
Table 3: Comparison of Methods for Water Content Determination
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Karl Fischer Titration | Titration with an iodine-based reagent that reacts quantitatively with water.[9] | High accuracy and precision for low water content; considered the gold standard. | Requires specialized equipment; strongly basic amines can interfere with the endpoint, requiring buffered solvents.[10][11][12] |
| Gas Chromatography (GC) | Separation of water from the sample matrix followed by detection (usually with a TCD). | Can be automated; requires small sample sizes. | Less accurate for trace amounts compared to Karl Fischer; requires method development and calibration. |
| Loss on Drying (LOD) | Measures the weight loss of a sample upon heating. | Simple and inexpensive. | Non-specific (measures all volatile components, not just water); compound may decompose at required temperatures. |
Diagrams and Workflows
Caption: Logical diagram illustrating the hydrolysis of this compound upon exposure to moisture.
Caption: Experimental workflow for the proper handling of hygroscopic this compound.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing of this compound under Inert Atmosphere
This protocol describes the transfer of liquid this compound using a gas-tight syringe on a Schlenk line.
Materials:
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Sealed bottle of this compound (e.g., Sure/Seal™)
-
Dry, oven-baked reaction flask with a rubber septum
-
Schlenk line with dry Argon or Nitrogen gas
-
Dry, gas-tight syringe with a clean, dry needle
-
Cannula (optional, for larger transfers)
Procedure:
-
System Preparation: Ensure the Schlenk line is providing a steady, positive pressure of dry inert gas, monitored with an oil bubbler.
-
Flask Preparation: Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours. Attach the rubber septum while the flask is still warm and allow it to cool under a positive pressure of inert gas. Perform at least three vacuum/refill cycles to ensure the atmosphere is inert.[5]
-
Prepare for Transfer: Place the reaction flask and the bottle of this compound on the Schlenk line. Pierce the septa of both with needles connected to the inert gas manifold to equalize pressure.
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Withdraw Reagent: Puncture the septum of the this compound bottle with the clean, dry, gas-tight syringe. Slowly draw a small amount of inert gas from the headspace into the syringe, then depress the plunger to expel it back into the bottle. Repeat this "purging" of the syringe three times.
-
Invert the bottle and carefully withdraw the desired volume of liquid into the syringe.
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Inject Reagent: Keeping the syringe pointed upwards, withdraw it from the reagent bottle and immediately puncture the septum of the prepared reaction flask. Carefully inject the this compound into the flask.
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Cleanup: Remove the syringe. To clean, rinse immediately by drawing up and expelling a dry, compatible solvent (e.g., anhydrous toluene or THF), followed by a quenching solvent (e.g., isopropanol), and finally water.
Protocol 2: Determination of Water Content using Karl Fischer Titration
This protocol is adapted for strongly basic amines like this compound.
Apparatus:
-
Volumetric or coulometric Karl Fischer titrator
-
Titration cell, electrodes, and stirrer
-
Gas-tight syringe for sample injection
Reagents:
-
Karl Fischer titrant (one-component or two-component)
-
Anhydrous methanol or specialized Karl Fischer solvent
Procedure:
-
Solvent Preparation: To the titration cell, add a suitable volume of the Karl Fischer solvent. To buffer the solution for the basic amine, add the buffering agent (e.g., salicylic acid) to the solvent before starting.[12] A typical concentration is ~10g per 50-100 mL of solvent.[9][13]
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Pre-Titration: Start the titrator and perform a pre-titration to neutralize any residual water in the solvent until a stable, low-drift endpoint is reached.
-
Sample Introduction: Using a clean, dry, gas-tight syringe, accurately draw a specific amount of this compound. Determine the exact weight of the sample by difference (weighing the syringe before and after injection).
-
Inject and Titrate: Inject the sample directly into the conditioned solvent in the titration cell. Ensure the needle tip is submerged to prevent any loss of sample or introduction of atmospheric moisture.
-
Start the titration. The instrument will automatically add titrant until the endpoint is reached. The instrument software will calculate the water content based on the sample weight and the volume of titrant consumed.
-
Validation: Run the analysis in triplicate to ensure the result is reproducible. The endpoint should be stable and not "drift," which would indicate a side reaction. If drifting occurs, the amount of buffering agent may need to be adjusted.[11][12]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. byjus.com [byjus.com]
- 3. news-medical.net [news-medical.net]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. mcckf.com [mcckf.com]
- 10. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. hiranuma.com [hiranuma.com]
improving the yield and purity of 1-piperideine synthesis
Welcome to the technical support center for the synthesis of 1-piperideine. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges in improving the yield and purity of this compound. Here you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the chemical oxidation of piperidine and the enzymatic conversion of L-lysine. The oxidation of piperidine is a common laboratory method, while the enzymatic route mimics the biosynthetic pathway found in nature.[1][2]
Q2: Why is this compound difficult to isolate in high purity?
A2: this compound is a cyclic imine that is inherently reactive and can be unstable.[1] Key challenges include its propensity to undergo spontaneous dimerization or trimerization under physiological conditions and its susceptibility to over-oxidation into byproducts like piperidinone or pyridine.[1][3]
Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for analyzing the reaction mixture, identifying this compound, and detecting potential side products.[4][5][6] Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can also be employed to monitor the progress of the reaction.[4]
Q4: Can pyridine contamination from the starting material or over-oxidation be easily removed?
A4: Separating pyridine from piperidine and its derivatives can be challenging due to the formation of a constant-boiling azeotropic mixture.[7] Purification often requires specialized techniques like azeotropic distillation with a non-aromatic hydrocarbon and water to effectively remove pyridine.[8] Another method involves the selective formation of a piperidine salt with CO2, which can be filtered off from the pyridine-containing solution.[9]
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Over-oxidation: Reaction conditions are too harsh, leading to the formation of piperidinone or pyridine.[3] 3. Product Loss During Workup: this compound is volatile and can be lost during solvent removal. | 1. Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. 2. Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the oxidant. Use a milder oxidizing system if necessary. 3. Careful Workup: Use a rotary evaporator at low temperature and reduced pressure for solvent removal. |
| Presence of Pyridine Impurity | 1. Contaminated Starting Material: The initial piperidine may contain pyridine. 2. Over-oxidation: Harsh reaction conditions can lead to the aromatization of this compound to pyridine. | 1. Purify Starting Material: Purify the starting piperidine by distillation before use. 2. Azeotropic Distillation: Employ azeotropic distillation with a suitable hydrocarbon and water to remove pyridine from the product.[7][8] |
| Formation of a White Precipitate During Storage | 1. Dimerization/Trimerization: this compound is known to self-condense over time.[1] 2. Reaction with Atmospheric CO2: Amines can react with carbon dioxide to form carbamates. | 1. Store Properly: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. 2. Use Freshly Prepared: For best results, use this compound shortly after synthesis and purification. |
| Broad Peak or Multiple Peaks in GC-MS | 1. Isomerization: Potential for tautomerization to other isomers. 2. Decomposition: The high temperatures of the GC inlet may cause decomposition of the product. | 1. Optimize GC-MS Method: Use a lower inlet temperature and a faster ramp rate to minimize on-column reactions. 2. Derivatization: Consider derivatizing the sample before GC-MS analysis to improve stability. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Piperidine
This protocol is based on the general principle of oxidizing a secondary amine to an imine using a hypochlorite solution.
Materials:
-
Piperidine
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Sodium chloride (NaCl)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in an equal volume of diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add the sodium hypochlorite solution dropwise to the stirred piperidine solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and wash with a saturated NaCl solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Carefully remove the diethyl ether under reduced pressure at a low temperature to obtain crude this compound.
-
For higher purity, the crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Purification of Piperidine Derivatives
This protocol describes a general method for purifying piperidine derivatives, which can be adapted for this compound, particularly for removing unreacted starting material and some side products.
Method: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl). The amine-containing compounds will move to the aqueous layer as their hydrochloride salts.
-
Separate the aqueous layer and wash it with the organic solvent to remove any non-basic impurities.
-
Make the aqueous layer basic by adding a strong base (e.g., NaOH) until the pH is >10.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
Data on Synthesis Optimization
| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale / Comments |
| Oxidizing Agent | Strong (e.g., KMnO4) | May decrease | Decreases | Harsh oxidants are more likely to cause over-oxidation to piperidinone or pyridine.[3] |
| Mild (e.g., NaOCl) | Generally higher | Higher | Provides better selectivity for the imine over more oxidized products.[10] | |
| Catalytic (e.g., TEMPO/NaOCl) | Potentially higher | Higher | Catalytic systems can offer high selectivity and efficiency at lower temperatures.[11][12] | |
| Temperature | High (>10 °C) | Decreases | Decreases | Higher temperatures promote side reactions and over-oxidation. |
| Low (0-5 °C) | Increases | Increases | Favors the desired imine formation and minimizes byproduct generation. | |
| Reaction Time | Too short | Low | High | Incomplete conversion of starting material. |
| Optimal | High | High | Determined by monitoring the reaction (e.g., by TLC or GC-MS). | |
| Too long | Decreases | Decreases | Increased chance of over-oxidation and side product formation. | |
| Solvent | Aprotic (e.g., Dichloromethane) | Good | Good | A common choice for oxidation reactions. |
| Ethereal (e.g., Diethyl ether) | Good | Good | Useful for extraction and workup. |
Biosynthetic Pathway of this compound from L-Lysine
The enzymatic synthesis of this compound from L-lysine is a key step in the biosynthesis of many piperidine alkaloids.[2] There are two primary pathways.
Caption: Biosynthetic pathways of this compound from L-lysine.
References
- 1. This compound | 505-18-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 8. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. Physicochemical properties of selectively oxidized 1-monolaurin from 2,2,6,6-tetramethyl-1-piperidinyl oxoammonium ion/sodium hypochlorite-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in 1-piperideine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during 1-piperideine reactions, with a focus on resolving issues related to low yields.
Frequently Asked Questions (FAQs)
Q1: My piperidine reagent has crystallized or solidified. What could be the cause and how can I resolve it?
A1: The solidification of piperidine can be due to several factors. Piperidine has a relatively high melting point (-10 °C) and can crystallize at lower temperatures.[1] More commonly, amines like piperidine can react with carbon dioxide from the air to form piperidine carbonate or with acidic gases like HCl from nearby reagents to form solid piperidine hydrochloride.[1] To resolve this, you can prepare a fresh solution. If you suspect salt formation, distillation under vacuum may be necessary to recover the pure piperidine.[1]
Q2: How critical is the quality of my reagents for the reaction yield?
A2: Reagent quality is crucial for accurate and reliable experimental results.[2] High-quality reagents, free from impurities, minimize variability and the potential for side reactions that could lower the yield of your desired this compound product.[2] Using lower-quality reagents can lead to inconsistent results and may require repeating experiments, ultimately increasing time and cost.[2]
Q3: Can the solvent choice significantly impact my reaction's success?
A3: Yes, the choice of solvent is critical as it affects the solubility of reactants, reaction rate, and selectivity.[3] Polar solvents are suitable for reactions with ionic species, while non-polar solvents are better for non-polar reactants.[3] For instance, in some aminomethylation reactions, acetonitrile has been shown to be a superior solvent choice compared to others like DMF.[4] It is essential to choose a solvent that properly dissolves all reactants without causing unwanted side reactions, such as hydrolysis of a reagent.[3]
Q4: I'm having trouble removing residual piperidine during purification. What are some effective methods?
A4: Removing piperidine can be challenging due to its basicity and relatively high boiling point. Standard aqueous workups may not be sufficient. Techniques like azeotropic distillation can be employed to separate piperidine from reaction mixtures.[5][6] For non-volatile products, evaporation to dryness followed by precipitation of the product from a solvent in which piperidine is soluble (like acetone) can be effective.[7] However, be aware that chromatography can sometimes lead to significant yield loss, so optimizing extraction or precipitation methods is often preferred.[8]
Troubleshooting Guides
Q: My this compound reaction is giving a consistently low yield. Where should I start troubleshooting?
A: A low yield can stem from issues with reagents, reaction conditions, or the workup and purification process. A systematic approach is key to identifying the root cause.
Initial Troubleshooting Workflow
Caption: A general workflow for troubleshooting low yields.
-
Reagent Quality: Ensure your starting materials are pure and dry. Amines like piperidine can absorb water and CO2 from the atmosphere.[1] Impurities in other reactants or solvents can inhibit the reaction or lead to side products.
-
Reaction Conditions: Small changes can have a large impact. Systematically screen parameters like temperature, solvent, concentration, and reaction time.[9] For example, some reactions require harsh conditions to proceed, while others may decompose at elevated temperatures.[9]
-
Purification Method: Product loss during workup is a common source of apparent low yield. Chromatography, in particular, can lead to significant losses.[8] Evaluate if your product is stable to the purification conditions (e.g., pH of aqueous washes, silica gel acidity).
Q: I'm observing significant byproduct formation. How can I improve selectivity?
A: The formation of byproducts indicates a lack of selectivity, which can often be addressed by modifying the reaction conditions.
Logical Tree for Improving Selectivity
Caption: Decision tree for addressing byproduct formation.
-
Competitive Reactions: A common issue is the formation of disubstituted products, especially when using a free piperazine.[10] Using a large excess of the piperazine starting material or employing a protecting group strategy can mitigate this.[10]
-
Reaction Temperature and Time: Higher temperatures can sometimes provide the activation energy for undesired pathways. Try running the reaction at a lower temperature. Similarly, check for product degradation over time; a shorter reaction time might be beneficial.[9]
-
Catalyst and Ligands: In catalyzed reactions, the choice of catalyst and ligands can dramatically influence stereo- and regioselectivity, which is a key challenge in piperidine synthesis.[11]
-
Order of Addition: In some multi-component reactions, the order in which reagents are added is paramount for maximizing the yield of the desired product.[12]
Data Presentation
Table 1: Optimization of a One-Pot α-Alkylation of N-Pivaloyl Piperidine
This table summarizes the optimization of an iminium ion alkylation reaction, demonstrating the impact of Lewis acid choice and reagent stoichiometry on product yield. The goal was to form product 6a .
| Entry | Lewis Acid (equiv) | Zinc (equiv) | CuI (mol %) | Assay Yield (%) |
| 1 | TMSOTf (1.5) | 2.0 | 25 | 3 |
| 2 | TMSOTf (1.5) | 2.0 | 25 | 45 |
| 3 | TMSOTf (1.5) | 1.5 | 25 | 60 |
| 4 | TMSOTf (0.75) | 1.5 | 25 | 85 |
| 5 | TBSOTf (0.75) | 1.5 | 25 | 100 |
Data adapted from an exploration of reaction conditions for α-alkylation.[12] Note: Entry 2 differed from Entry 1 in the order of reagent addition, highlighting its importance.
Experimental Protocols
Protocol: Fmoc-Deprotection in Solid-Phase Peptide Synthesis using Piperidine
This protocol details a standard procedure for removing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from a resin-bound peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected peptidyl resin
-
20% Piperidine in Dimethylformamide (DMF) (v/v)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptidyl resin in DMF. Once swollen, filter off the solvent.
-
Add the 20% piperidine in DMF solution to the resin (e.g., 1 mL for ~140 mg of resin).
-
Stir or agitate the suspension for 1 minute, then drain the solution.
-
Add a fresh aliquot of the 20% piperidine solution to the resin.
-
Stir or agitate the suspension for an additional 7-10 minutes to ensure complete deprotection.[13]
-
Filter to remove the deprotection solution containing the dibenzofulvene-piperidine adduct.
-
Thoroughly wash the deprotected peptidyl resin with DMF (e.g., 3 x 1 mL) to remove all traces of piperidine and byproducts.
-
The resin is now ready for the next amino acid coupling step.
This is a representative protocol; specific times and volumes may need to be optimized based on the peptide sequence and scale.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 3. biosynce.com [biosynce.com]
- 4. researchgate.net [researchgate.net]
- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in commercially available 1-piperideine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 1-piperideine.
Troubleshooting Guide
Issue 1: Inconsistent or Low Yields in Reactions
Q: My reaction with this compound is giving inconsistent yields or a lower yield than expected. What could be the cause?
A: Inconsistent or low yields in reactions involving this compound are often attributed to the presence of impurities in the commercial reagent. The most common culprits are residual pyridine, piperidine, and the formation of this compound dimers and trimers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low or inconsistent reaction yields.
Explanation of Steps:
-
Verify Purity: Before troubleshooting your reaction, confirm the purity of the this compound lot using the analytical methods described below.
-
Analytical Characterization: Use Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.
-
Purification: If significant impurities are detected, purify the this compound using appropriate methods (see Purification Protocols).
-
Re-run Reaction: Perform the reaction again using the purified this compound to see if the issue is resolved.
Issue 2: Unexpected Side Products Observed
Q: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?
A: Yes, impurities can act as nucleophiles, bases, or catalysts, leading to the formation of unwanted side products.
Logical Relationship of Impurities to Side Products:
Caption: Relationship between common impurities in this compound and the formation of side products.
-
Pyridine: As a basic impurity, pyridine can catalyze unintended side reactions.[1][2]
-
Piperidine: Being a secondary amine, piperidine can compete with this compound as a nucleophile, leading to the formation of piperidine-adducts.
-
Dimers and Trimers: These oligomers are generally less reactive than the monomeric this compound. Their presence lowers the effective concentration of the desired reactant, which can alter reaction kinetics and favor side reactions.[3]
Recommendation: Analyze your crude reaction mixture by GC-MS or LC-MS to identify the side products. Comparing their mass spectra with those of potential adducts from pyridine or piperidine can help pinpoint the problematic impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most prevalent impurities are:
-
Pyridine: Often a starting material for the synthesis of piperidine, which can be a precursor to this compound.[4]
-
Piperidine: Can be present as an impurity in the starting material or as a byproduct of the synthesis. Commercial piperidine itself is available in 95% and 98% purity grades.[5]
-
Dimers and Trimers of this compound: this compound is highly reactive and can spontaneously dimerize and trimerize, especially upon storage.[3][6]
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
GC-MS: Ideal for identifying and quantifying volatile impurities like pyridine and piperidine.
-
HPLC: Useful for detecting and quantifying less volatile impurities, including dimers and trimers.
-
¹H and ¹³C NMR: Provides structural information and can be used for quantitative analysis of all components if an internal standard is used.
Q3: What are the acceptable levels of these impurities?
A3: The acceptable level of impurities depends on the specific requirements of your reaction. For sensitive applications, a purity of >98% for this compound is often desired.
| Impurity | Typical Concentration Range (in commercial lots) | Potential Impact on Experiments |
| Pyridine | < 1% | Can act as a base catalyst, leading to side reactions and colored byproducts.[7] |
| Piperidine | < 2% | Acts as a competing nucleophile, leading to the formation of N-alkylated piperidine side products.[][9] |
| Dimers/Trimers | Can be significant (> 5%) depending on storage conditions and age. | Reduces the effective concentration of the active monomer, leading to incomplete reactions or slower reaction rates.[3] |
Q4: How should I store this compound to minimize impurity formation?
A4: To minimize the formation of dimers and trimers, store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). Avoid exposure to moisture and air.
Q5: Can I purify commercial this compound myself?
A5: Yes, purification can be performed in the lab. A common method is fractional distillation under reduced pressure to separate the monomer from less volatile oligomers and other impurities. For removal of pyridine, azeotropic distillation may be necessary.[3]
Experimental Protocols
GC-MS Analysis for Volatile Impurities
-
Objective: To identify and quantify pyridine and piperidine in this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% solution of this compound in a suitable solvent (e.g., dichloromethane), split ratio 50:1.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
-
Quantification: Use external calibration curves for pyridine and piperidine.
HPLC Analysis for Oligomeric Impurities
-
Objective: To separate and quantify this compound, its dimer, and trimer.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm.
-
Quantification: As standards for the dimer and trimer may not be commercially available, relative quantification based on peak area percentage can be performed.
NMR Spectroscopy
-
Objective: To obtain structural information and quantify all components.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve a known amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum. The imine proton of this compound is expected to be a key diagnostic signal.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (Approximate):
-
This compound (2,3,4,5-Tetrahydropyridine): ¹H NMR signals are expected for the protons on the double bond and the adjacent methylene groups. The ¹³C NMR will show a characteristic signal for the imine carbon.
-
Pyridine: Aromatic protons in the range of 7.0-8.5 ppm.
-
Piperidine: Broad signals for the N-H proton and methylene groups.[]
-
Dimers/Trimers: More complex aliphatic signals will be present.
-
-
Quantification: Integrate the signals of the impurities and the internal standard to determine their concentrations.
References
- 1. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 4. Control of polymer depolymerization to access targeted intermediates - American Chemical Society [acs.digitellinc.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Piperidine synthesis [organic-chemistry.org]
Validation & Comparative
Validating 1-Piperideine's Central Role in Biosynthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biosynthetic pathways leading to 1-piperideine, a key intermediate in the formation of numerous piperidine alkaloids. We delve into the enzymatic players, their efficiencies, and the experimental methods used to validate their roles, offering a critical resource for understanding and manipulating these important metabolic routes.
Two Roads to a Crucial Intermediate: A Tale of Two Pathways
The biosynthesis of this compound from L-lysine is now understood to proceed via two distinct enzymatic routes: the classic two-step pathway and a more recently discovered single-enzyme pathway. The validation of this compound's role as a central intermediate hinges on the characterization of the enzymes involved in these pathways.[1][2]
The classic pathway involves the sequential action of two enzymes:
-
Lysine Decarboxylase (LDC): This enzyme catalyzes the removal of a carboxyl group from L-lysine to produce cadaverine.[3]
-
Copper Amine Oxidase (CAO): Subsequently, CAO oxidizes cadaverine to 5-aminopentanal, which spontaneously cyclizes to form the imine this compound.[3][4]
In contrast, the more recently elucidated alternative pathway streamlines this conversion through a single enzyme:
-
Δthis compound Synthase (PS): This enzyme directly converts L-lysine into this compound, bypassing the free cadaverine intermediate.
This discovery has significant implications for understanding the diversity and evolution of piperidine alkaloid biosynthesis in different organisms.
Quantitative Comparison of Enzymatic Efficiency
To objectively compare the performance of these two pathways, we have summarized the available quantitative data on the key enzymes. The kinetic parameters, including the Michaelis constant (Km) and catalytic rate (kcat), provide insights into the substrate affinity and turnover rate of each enzyme.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax | Reference |
| Lysine Decarboxylase (LDC) | Piper nigrum | L-Lysine | 0.25 ± 0.03 | 1.5 ± 0.1 | [1] | |
| Copper Amine Oxidase (CAO) | Pisum sativum | Cadaverine | 0.12 ± 0.01 | - | [5] | |
| Δthis compound Synthase (PS) | - | L-Lysine | - | - | - |
Note: Kinetic data for Δthis compound synthase is not yet widely available in the literature. Further research is needed to fully compare its efficiency with the classical pathway.
Experimental Protocols for Pathway Validation
Validating the involvement of this compound and the associated enzymes in a biosynthetic pathway requires a combination of in vitro and in vivo experiments. Below are detailed methodologies for key experiments.
In Vitro Enzyme Assays
Objective: To confirm the catalytic activity of LDC, CAO, or PS and to determine their kinetic parameters.
Protocol for LDC Activity Assay:
-
Enzyme Preparation: Recombinantly express and purify the candidate LDC enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a known concentration of L-lysine and the purified LDC.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Product Detection: Quantify the produced cadaverine using methods such as HPLC with pre-column derivatization (e.g., with dansyl chloride) or LC-MS.
-
Kinetic Analysis: Vary the substrate concentration to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.[6][7]
Protocol for CAO Activity Assay:
-
Enzyme Preparation: Purify the CAO enzyme from the plant source or through recombinant expression.[4]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) containing cadaverine and the purified CAO.
-
Detection of H₂O₂ Production: The activity of CAO can be monitored by measuring the production of hydrogen peroxide, a byproduct of the reaction. This can be done using a coupled spectrophotometric assay with a chromogenic substrate like 4-aminoantipyrine and horseradish peroxidase.[4]
-
Kinetic Analysis: Determine the initial reaction rates at various cadaverine concentrations to calculate Km and Vmax.
Quantitative Analysis of this compound by LC-MS/MS
Objective: To detect and quantify the unstable intermediate this compound in biological samples. Due to its inherent instability, derivatization is often employed to form a more stable product for analysis.[8][9]
Protocol:
-
Sample Extraction:
-
Homogenize fresh plant material in a suitable solvent (e.g., methanol or acetonitrile) at a low temperature to minimize enzymatic activity.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Derivatization (Optional but Recommended):
-
Immediately after extraction, react the supernatant with a derivatizing agent that targets the imine functional group of this compound. A common approach is reduction with sodium borohydride (NaBH₄) to convert this compound to the more stable piperidine.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Parent Ion: The protonated molecule of the derivatized product (e.g., piperidine, [M+H]⁺).
-
Fragment Ions: Select specific fragment ions generated by collision-induced dissociation of the parent ion for quantification and confirmation.
-
-
-
Quantification:
-
Generate a standard curve using a certified reference standard of the derivatized analyte.
-
Spike the biological matrix with known concentrations of the standard to account for matrix effects.
-
Visualizing the Biosynthetic Landscape
To provide a clear visual representation of the discussed pathways and experimental workflows, we have generated diagrams using Graphviz.
Caption: Biosynthetic pathways to this compound from L-lysine.
Caption: Experimental workflow for validating this compound biosynthesis.
Alternative Intermediates: A Point of Comparison
While this compound is a well-established intermediate, the possibility of alternative biosynthetic routes to piperidine alkaloids that bypass this imine has been considered. One such proposed alternative involves the formation of pipecolic acid from L-lysine, which can then be a precursor for certain piperidine alkaloids. However, for a large number of piperidine alkaloids, this compound remains the central and indispensable building block.[2] The discovery of the direct conversion of lysine to this compound by PS further solidifies its pivotal role.
Conclusion
The validation of this compound's role in biosynthetic pathways is supported by a growing body of evidence from enzymatic studies and advanced analytical techniques. The existence of two distinct pathways for its formation highlights the metabolic plasticity of organisms that produce piperidine alkaloids. This comparative guide provides researchers with the necessary information to understand, compare, and further investigate these crucial biosynthetic routes, paving the way for potential applications in synthetic biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of copper-containing plant amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Piperideine: Efficacy and Experimental Protocols
For researchers, scientists, and professionals in drug development, the synthesis of the 1-piperideine core is a critical step in the creation of a vast array of pharmaceuticals and natural products. This guide provides an objective comparison of the primary synthesis routes to this compound, supported by experimental data to inform the selection of the most effective method for specific research and development needs.
The inherent reactivity and instability of this compound (Δ¹-piperideine) present a unique synthetic challenge, often necessitating its in situ generation and immediate use in subsequent reactions. This guide evaluates the efficacy of three principal synthetic strategies: biosynthesis from L-lysine, chemical synthesis via intramolecular cyclization, and dehydrogenation of piperidine. The comparison focuses on the overall yield of stable downstream products derived from the transient this compound intermediate, providing a more practical measure of each route's effectiveness.
Comparison of this compound Synthesis Routes
| Synthesis Route | Key Precursor(s) | Typical Reagents/Catalysts | Overall Yield of Downstream Product | Reaction Conditions | Advantages | Disadvantages |
| Biosynthesis | L-Lysine | Δ¹-Piperideine Synthase (PS) or Lysine Decarboxylase (LDC) and Copper Amine Oxidase (CAO) | Variable (pathway dependent) | Physiological pH and temperature | High stereospecificity, environmentally benign | Requires specialized enzymes, may be difficult to scale up for non-biological applications |
| Intramolecular Cyclization | 5-Aminopentanal or N-Chloropiperidine | Base (for N-chloropiperidine) or spontaneous (for 5-aminopentanal) | Good to excellent (e.g., up to 85% for alkaloid synthesis) | Mild to moderate | Can be high-yielding, avoids harsh reagents | Precursor synthesis can be multi-step, this compound is not isolated |
| Dehydrogenation | Piperidine | Mercuric acetate | Moderate (e.g., ~50-60% for the trimer) | Reflux temperatures | Readily available starting material | Use of toxic mercury salts, formation of byproducts |
Experimental Protocols and Methodologies
Biosynthesis from L-Lysine
The enzymatic synthesis of this compound from L-lysine is a cornerstone of piperidine alkaloid biosynthesis in plants.[1][2] Two primary enzymatic pathways have been identified: a direct conversion catalyzed by Δ¹-piperideine synthase (PS) and a two-step process involving lysine decarboxylase (LDC) and a copper amine oxidase (CAO).[1][3]
Experimental Protocol (Conceptual)
A model system for the biosynthesis of this compound-6-carboxylic acid, a derivative of this compound, involves the use of recombinant L-lysine ε-aminotransferase (LAT).[4]
-
Enzyme Expression and Purification: The gene encoding the desired enzyme (e.g., LAT) is cloned and expressed in a suitable host, such as E. coli. The enzyme is then purified using standard chromatographic techniques.[4]
-
Enzymatic Reaction: The purified enzyme is incubated with L-lysine in a suitable buffer (e.g., phosphate buffer) at an optimal pH and temperature.
-
Product Formation: The reaction mixture is monitored for the formation of the desired piperideine derivative. In the case of LAT, lysine is transformed into this compound-6-carboxylic acid.[4]
-
Downstream Reaction: The generated this compound derivative can then be reacted in situ with other reagents to form more complex molecules. For example, this compound-6-carboxylic acid reacts with methylglyoxal to produce 2-acetyltetrahydropyridine.[4]
Logical Relationship of Biosynthetic Pathways
Chemical Synthesis via Intramolecular Cyclization
This approach relies on the cyclization of a linear precursor to form the this compound ring. A common method involves the in situ generation of this compound from N-chloropiperidine, which is then used in alkaloid synthesis.
Experimental Protocol: In Situ Generation from N-Chloropiperidine
This protocol describes the in situ generation of this compound and its subsequent trimerization to 2,3,4,5-tetrahydropyridine trimer.
-
Preparation of N-Chloropiperidine: Piperidine is treated with a chlorinating agent, such as calcium hypochlorite, to form N-chloropiperidine. This step is typically performed at low temperatures.[5]
-
In Situ Dehydrohalogenation: The N-chloropiperidine is then treated with a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) to induce dehydrohalogenation, forming the transient this compound.[6]
-
Trimerization: The highly reactive this compound undergoes spontaneous trimerization to form the more stable 2,3,4,5-tetrahydropyridine trimer. This trimer can be isolated and serves as a stable source of this compound for other reactions.
Experimental Workflow for Intramolecular Cyclization
Dehydrogenation of Piperidine
The direct dehydrogenation of piperidine offers a straightforward route to the this compound core. While catalytic dehydrogenation often leads to the formation of pyridine, the use of specific reagents like mercuric acetate can favor the formation of the desired imine.
Experimental Protocol: Dehydrogenation using Mercuric Acetate
This classical method involves the oxidation of piperidine using mercuric acetate.
-
Reaction Setup: Piperidine is dissolved in a suitable solvent, and mercuric acetate is added.
-
Dehydrogenation: The reaction mixture is heated to reflux. The mercuric acetate acts as an oxidizing agent, removing two hydrogen atoms from the piperidine ring to form this compound.
-
Workup and Isolation: After the reaction is complete, the mercury salts are removed by filtration. The resulting this compound is often not isolated due to its instability and is typically used directly in the next synthetic step or is allowed to trimerize for storage and later use.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Chloropiperidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 1-Piperideine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 1-piperideine and its analogues, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships within this class of compounds and to inform future drug discovery and development efforts.
Overview of Bioactivity
This compound, a cyclic imine, and its derivatives, collectively known as piperidines, represent a crucial class of heterocyclic compounds with a broad spectrum of pharmacological activities. These compounds are integral to the structure of numerous alkaloids and synthetic drugs.[1] The bioactivity of piperidine analogues is diverse, ranging from anticancer and antimicrobial to enzyme inhibition and receptor modulation. The nature and position of substituents on the piperidine ring play a pivotal role in determining the specific biological effects and potency of these compounds.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of various this compound analogues. Direct comparative data for this compound is limited in the available literature; therefore, this comparison focuses on its more extensively studied derivatives.
Anticancer Activity
Piperidine derivatives have shown significant potential as anticancer agents, with their cytotoxicity varying based on their structural modifications.
| Compound/Analogue | Cell Line | Activity Metric | Value | Reference |
| 3,5-bis(4-nitrobenzylidene)-1-benzyl-4-piperidone | Ca9-22 (Oral Cancer) | IC50 | Not Specified (Highest tumor-specificity) | [2] |
| Piperidine-linked pyridine analogue (BD-c1) | Wild-type HIV-1 | EC50 | 10 nM | [3] |
| Piperidine-linked pyridine analogue (BD-c1) | - | CC50 | ≥146 µM | [3] |
| Piperidine-linked pyridine analogue (BD-e2) | Wild-type HIV-1 | EC50 | 5.1 nM | [3] |
| trans,trans,trans-[Pt(N3)2(OH)2(NH3)(piperidine)] | Various human cancer | Cytotoxicity | Similar to pyridine analogue | [4] |
Antimicrobial Activity
The antimicrobial properties of piperidine analogues are influenced by the nature of the substituents on the piperidine ring.
| Compound/Analogue | Bacterial Strain | Activity Metric | Value | Reference |
| Piperidine derivative 2 | Staphylococcus aureus | Inhibition | More active than analogue 1 | [5] |
| Piperidine derivative 6 | Bacillus subtilis | MIC | 0.75 mg/ml | |
| Piperidine derivative 6 | Bacillus cereus, E. coli, S. aureus, P. aeruginosa, Kl. pneumoniae | MIC | 1.5 mg/ml | |
| Piperic amide analogue (PA-1) | E. coli, A. baumannii, S. aureus, E. faecalis, S. epidermidis | Inhibition | Exceeded piperine's activity | [6] |
| p-nitro piperic amide analogue (PA-14) | E. coli, A. baumannii, S. aureus, E. faecalis, S. epidermidis | Inhibition | Exceeded piperine's activity | [6] |
Enzyme Inhibitory Activity
Piperidine derivatives have been investigated as inhibitors of various enzymes, with their potency being highly dependent on their chemical structure.
| Compound/Analogue | Enzyme | Activity Metric | Value | Reference |
| 5-nitropiperidin-2-one derivative (1) | Farnesyltransferase (FTase) | IC50 | 420 nM | [7] |
| Piperidine derivative (8) | Farnesyltransferase (FTase) | IC50 | 3.7 nM | [7] |
| (+)-enantiomer of 8 | Farnesyltransferase (FTase) | IC50 | 1.9 nM | [7] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | Acetylcholinesterase (AChE) | IC50 | 12.55 µM | [8] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | Butyrylcholinesterase (BuChE) | IC50 | 17.28 µM | [8] |
| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | IC50 | 0.73 ± 0.54 µM | [9] |
| Azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | IC50 | 0.038 ± 0.50 µM | [9] |
| Azinane triazole derivative (12d) | α-glucosidase | IC50 | 36.74 ± 1.24 µM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (piperidine analogues) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Assay (Disc Diffusion Method)
The disc diffusion method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and spread evenly onto the surface of an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
-
Data Interpretation: The size of the zone of inhibition is indicative of the antimicrobial potency of the compound.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.
-
Reaction Mixture Preparation: A solution of the test compound at various concentrations is mixed with a solution of DPPH radical in a suitable solvent (e.g., methanol or ethanol).
-
Incubation: The mixture is incubated in the dark for a specific period to allow the reaction to occur.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The reduction in absorbance indicates the scavenging of the DPPH radical by the antioxidant compound.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogues are often mediated through their interaction with specific cellular signaling pathways. Piperine, a well-studied analogue, has been shown to modulate several key pathways involved in cancer progression.
Signaling pathways modulated by piperine.
The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound analogues.
General experimental workflow for bioactivity assessment.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine derivatives is intricately linked to their structural features. Key SAR observations include:
-
Substitution on the Piperidine Ring: The presence, nature, and position of substituents on the piperidine ring significantly influence bioactivity. For instance, in a series of farnesyltransferase inhibitors, a 3-pyridylmethyl group at the N-1 position and a nitro group at the C-5 position were found to be crucial for activity.[7]
-
Fused Ring Systems: Fusing a phenyl group to the piperidine ring has been explored in the development of gonadotropin-releasing hormone antagonists.[10]
-
Piperidine vs. Pyridine Ligands: In platinum-based anticancer agents, replacing a pyridine ligand with a piperidine ligand increased the hydrophobicity of the complex and influenced its photocytotoxicity.[4]
-
Modifications of the Piperine Scaffold: For piperine, a well-known natural piperidine alkaloid, modifications to the piperidine moiety, the aromatic ring, and the dienone linker have been shown to modulate its various biological activities, including antioxidant and anticancer effects.[11][12][13]
Conclusion
This compound and its analogues constitute a versatile class of compounds with a wide array of biological activities. The data presented in this guide highlights the significant potential of these molecules in drug discovery, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize the potency and selectivity of these compounds. Further research, especially direct comparative studies involving this compound, is warranted to fully elucidate the therapeutic potential of this important heterocyclic scaffold.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Computational Analysis of 1-Piperideine Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational methods for studying the reaction mechanisms of 1-piperideine, a key intermediate in the biosynthesis of piperidine alkaloids and a versatile synthon in organic chemistry. Understanding its reactivity through computational modeling is crucial for predicting reaction outcomes, designing novel catalysts, and developing new synthetic methodologies. This document summarizes key quantitative data, details experimental protocols for relevant studies, and visualizes important reaction pathways and workflows.
Data Presentation: Comparison of Computational Methods
The choice of computational method significantly impacts the accuracy of predicted reaction energies and barriers. Below is a summary of commonly employed methods and their performance for reactions relevant to this compound.
| Computational Method | Basis Set | Application | Key Findings & Performance |
| Coupled Cluster | |||
| CCSD(T*)-F12a | aug-cc-pVTZ | OH-initiated degradation of piperidine | Considered the "gold standard" for accuracy. Provides benchmark data for assessing other methods. The calculated rate coefficient for the piperidine + OH reaction is in good agreement with the experimental value.[1][2][3][4] |
| Density Functional Theory (DFT) | |||
| M06-2X | aug-cc-pVTZ | OH-initiated degradation of piperidine | Geometry optimization in conjunction with CCSD(T) single-point energy calculations. Performs well for kinetics and thermochemistry, particularly for main-group elements.[1][2][3][4] |
| B3LYP | 6-311++G(d,p) | Imine-enamine tautomerism in bicyclic imines | A widely used hybrid functional. It provides a good balance between computational cost and accuracy for geometries and relative energies of tautomers.[5][6] However, benchmark studies suggest it may not be the most accurate for reaction barriers.[7][8] |
| OLYP | Various | Radical addition reactions | Shows good performance for reaction barriers in radical additions, which are relevant to some this compound reactions.[9] |
| BMK | Various | Radical addition reactions | Another functional that performs well for reaction barriers in radical additions.[9] |
| CAM-B3LYP | Various | Radical addition reactions | A range-separated hybrid functional that shows good performance for reaction energies.[9] |
| ωB97M-V, ωB97X-V | def2-TZVPP | General metalloenzyme reactions | Recommended as a reliable compromise between accuracy and efficiency for complex systems and have shown robustness across various chemical problems.[7][8] |
| PBE0-D3 | Extended Gaussian AO | Bond activation with transition metals | Performs well for transition-metal catalyzed reactions, which could be relevant for certain synthetic routes to or from this compound.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols from the cited literature.
Protocol 1: OH-Initiated Degradation of Piperidine
This protocol is based on the study of the atmospheric degradation of piperidine, which leads to the formation of 2,3,4,5-tetrahydropyridine, a tautomer of this compound.
Experimental Setup: The experiments were conducted in a large atmospheric simulation chamber. The reaction of piperidine with OH radicals was initiated by the photolysis of a precursor (e.g., H₂O₂) using UV lamps.
Analytical Methods: The concentrations of reactants and products were monitored in situ using techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Analysis: The rate coefficient for the reaction of piperidine with OH radicals was determined using a relative rate method, where the decay of piperidine is compared to that of a reference compound with a known rate coefficient. The experimental rate coefficient was determined to be k(OH-piperidine) = (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K.[1][2][3][4]
Protocol 2: Kinetics of Piperidine Reactions in Solution
This protocol describes the study of the reaction between 2,4-dinitrochlorobenzene and piperidine in ethanol to understand SN2 reaction mechanisms.
Experimental Setup: The reaction is carried out in a temperature-controlled cuvette holder of a UV-Vis spectrophotometer. Stock solutions of the reactants are prepared in absolute ethanol.
Analytical Methods: The progress of the reaction is monitored by measuring the absorbance of the product, 2,4-dinitrophenylpiperidine (DNPP), over time at a specific wavelength (e.g., 372 nm).
Data Analysis: Under pseudo-first-order conditions (with a large excess of piperidine), the integrated rate law is used to determine the pseudo-first-order rate constant (k₁) from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The second-order rate constant is then calculated by dividing k₁ by the concentration of piperidine. The Arrhenius parameters (activation energy and pre-exponential factor) can be determined by measuring the rate constant at different temperatures.[11]
Mandatory Visualization
The following diagrams, generated using the DOT language, visualize key concepts and workflows related to the computational analysis of this compound reaction mechanisms.
Caption: Reaction pathways of this compound, including tautomerism and common reaction types.
Caption: A typical workflow for the computational analysis of a chemical reaction mechanism.
Caption: The relationship between accuracy, cost, and the choice of computational method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. homepages.gac.edu [homepages.gac.edu]
Potential for Cross-Reactivity of 1-Piperideine in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-piperideine in common biological assays. Due to a lack of direct experimental data on this compound, this document focuses on the cross-reactivity profiles of structurally similar piperidine-containing compounds. The data presented here can help researchers anticipate and mitigate potential interferences in their own assays, ensuring more accurate and reliable results.
Introduction to this compound and Cross-Reactivity
This compound is a cyclic imine that serves as a key intermediate in the metabolism of lysine and pipecolic acid in various biological systems. Its structural similarity to other piperidine alkaloids and synthetic compounds raises the possibility of cross-reactivity in biological assays, particularly immunoassays. Cross-reactivity occurs when a substance other than the target analyte binds to the assay's detection antibody, leading to false-positive or inaccurate results. This guide explores this potential by examining documented cross-reactivity of piperidine derivatives in widely used drug screening assays.
Comparative Analysis of Cross-Reactivity
The following tables summarize the cross-reactivity of several piperidine-containing compounds in the EMIT® II Plus Amphetamines Assay, a widely used immunoassay for drug screening. This assay is based on the principle of a homogeneous enzyme immunoassay. The data indicates the concentration of the compound required to produce a result equivalent to the assay's cutoff calibrator for d-methamphetamine.
Table 1: Cross-Reactivity of Piperidine Derivatives in the EMIT® II Plus Amphetamines Assay (300 ng/mL Cutoff)
| Compound | Structure | Concentration for Positive Result (ng/mL) |
| d-Methamphetamine (Calibrator) | (Structure not shown) | 300 |
| Methylphenidate | (Structure not shown) | Not specified, but reported to have low cross-reactivity.[1] |
| Phenmetrazine | (Structure not shown) | 2300[2] |
Table 2: Cross-Reactivity of Piperidine Derivatives in the EMIT® II Plus Amphetamines Assay (500 ng/mL Cutoff)
| Compound | Structure | Concentration for Positive Result (ng/mL) |
| d-Methamphetamine (Calibrator) | (Structure not shown) | 500 |
| Methylphenidate | (Structure not shown) | Not specified, but reported to have low cross-reactivity.[1] |
| Phenmetrazine | (Structure not shown) | Not specified |
Table 3: Cross-Reactivity of Piperidine Derivatives in the EMIT® II Plus Amphetamines Assay (1000 ng/mL Cutoff)
| Compound | Structure | Concentration for Positive Result (ng/mL) |
| d-Methamphetamine (Calibrator) | (Structure not shown) | 1000 |
| Methylphenidate | (Structure not shown) | Not specified, but reported to have low cross-reactivity.[1] |
| Phenmetrazine | (Structure not shown) | Not specified |
Experimental Protocols
Understanding the methodology of the assays in which cross-reactivity is observed is crucial for interpreting the data and designing appropriate control experiments.
Homogeneous Enzyme Immunoassay (e.g., EMIT®)
This assay is based on competition between a drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6P-DH) for a limited number of antibody binding sites. Enzyme activity is directly proportional to the concentration of the drug in the sample.
Workflow for a Homogeneous Enzyme Immunoassay:
Caption: Workflow of a homogeneous enzyme immunoassay.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
In a competitive ELISA, the antigen of interest in the sample competes with a labeled antigen for binding to a limited amount of antibody coated on a microplate well. The signal is inversely proportional to the amount of antigen in the sample.
Workflow for a Competitive ELISA:
Caption: Workflow of a competitive ELISA.
Potential Impact on Signaling Pathway Studies
Simplified Signaling Pathway Potentially Affected by Piperidine-like Compounds:
Caption: Potential interference of piperidine-like compounds in a generic signaling pathway.
Conclusion and Recommendations
While direct data on the cross-reactivity of this compound is not currently available, the evidence from structurally related piperidine-containing compounds suggests a potential for interference in biological assays, particularly immunoassays for drugs of abuse. Researchers working with samples that may contain this compound or its metabolites should be aware of this possibility and take appropriate measures to validate their assay results.
Recommendations:
-
Specificity Testing: When developing or validating an assay, it is crucial to test for cross-reactivity with a panel of structurally related compounds, which could include this compound if it is expected to be present in the samples.
-
Confirmatory Analysis: Positive results from screening immunoassays should be confirmed using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Careful Interpretation: When unexpected results are obtained in cell-based or other biological assays, the potential for interference from structurally similar compounds should be considered.
By understanding the principles of the assays being used and the potential for cross-reactivity from compounds like this compound, researchers can improve the accuracy and reliability of their data.
References
Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers
While specific comparative docking studies on 1-piperideine derivatives are limited in publicly available research, extensive in silico and in vitro studies on the closely related and structurally similar piperidine derivatives offer significant insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various piperidine derivatives against several key biological targets, supported by experimental and computational data.
This compilation focuses on the inhibitory potential of piperidine derivatives against targets relevant to Alzheimer's disease, pain management, and obesity. The data presented herein, summarized from multiple studies, highlights the structure-activity relationships and binding interactions that govern the efficacy of these compounds.
Quantitative Comparison of Piperidine Derivatives
The following tables summarize the inhibitory activities and binding affinities of various piperidine derivatives against their respective biological targets. This data is crucial for understanding the relative potency of different structural modifications.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzamide Piperidine Derivatives [1]
| Compound ID | Substitution | IC50 (nM) |
| 5d | 2-Fluoro | 13 ± 2.1 |
| Donepezil | Reference Drug | 600 ± 50 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Pancreatic Lipase (PL) Inhibitory Activity and Binding Energy of Pyrrolidine and Piperidine Derivatives [2]
| Compound ID | Derivative Type | Side Chain | IC50 (mg/mL) | Binding Energy (kcal/mol) |
| 12 | Pyrrolidine | n-heptyl alcohol | 0.143 ± 0.001 | -8.24 |
| 7 | Pyrrolidine | n-nonanoic acid | 0.329 ± 0.001 | - |
| 10 | Pyrrolidine | n-heptyl | 0.362 ± 0.001 | - |
| 13 | Pyrrolidine | n-pentyl | 0.226 ± 0.001 | - |
| Orlistat | Reference Drug | - | Significantly lower | - |
Binding Energy: The measure of the strength of the interaction between a ligand and a protein.
Table 3: µ-Opioid Receptor (µ-OR) Binding Affinity of 4-Amino Methyl Piperidine Derivatives [3]
| Derivative Series | Binding Affinity Range (kcal/mol) | Standard Molecules (for comparison) |
| HN Series | -8.13 to -13.37 | Morphine, Fentanyl, Pethidine |
Table 4: Sigma-1 Receptor (σ1R) and Histamine H3 Receptor (H3R) Binding Affinity of Piperidine/Piperazine Derivatives [4]
| Compound ID | Core Structure | hH3R Ki (nM) | σ1R Ki (nM) |
| 4 | Piperazine | 3.17 | 1531 |
| 5 | Piperidine | 7.70 | 3.64 |
| 11 | Piperidine | 6.2 | 4.41 |
Ki: The inhibition constant, an indication of how potent an inhibitor is.
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the referenced studies.
Molecular Docking Protocol for Pancreatic Lipase Inhibition Study [2]
-
Software: AutoDock 4.2 was utilized for the molecular docking simulations.
-
Target Preparation: The three-dimensional crystal structure of pancreatic lipase was obtained from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra software.
-
Docking Algorithm: The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.
Molecular Docking Protocol for Acetylcholinesterase Inhibition Study [1]
-
Software: Molecular docking studies were performed to investigate the binding modes of the synthesized benzamide derivatives.
-
Binding Site Analysis: The docking results revealed significant hydrogen bonding between the carbonyl group of the most active compound (5d) and the amino acid residue Tyrosine 121 in the active site of acetylcholinesterase.
In Vitro Pancreatic Lipase Activity Assay [2]
-
Substrate: p-Nitrophenyl butyrate (p-NPB) was used as the substrate for the enzymatic assay.
-
Enzyme: Porcine pancreatic lipase (type II) was the enzyme used in the study.
-
Measurement: The inhibitory activity of the compounds was determined by monitoring the effect of the compounds on the enzymatic activity under saturation conditions.
In Vivo Analgesic Evaluation for µ-Opioid Receptor Activity [3]
-
Methods: The tail-flick method and writhing test were used to evaluate the analgesic potential of the synthesized 4-amino methyl piperidine derivatives.
-
Confirmation of Mechanism: The involvement of the µ-opioid receptor was confirmed by observing a reduction in the analgesic effect of the most potent compound (HN58) upon administration of naloxone, a µ-OR antagonist.
Visualizing Molecular Docking and Biological Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: General workflow of a molecular docking study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-Piperideine
Disclaimer: 1-Piperideine is a hazardous chemical. All handling and disposal must be conducted in strict accordance with local, state, and federal regulations. This document provides guidance and should be supplemented by a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The compound is highly flammable, toxic, and corrosive.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2]
-
Body Protection: Wear flame-retardant and chemical-resistant clothing and a lab coat.[3]
-
Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Engineering Controls:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Use explosion-proof electrical and ventilation equipment.[6][7]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Ground and bond all containers and transfer equipment to prevent static discharge.[6][8]
Quantitative Hazard Data
The following table summarizes key quantitative data for Piperidine, which is chemically similar to this compound and serves as a reliable reference.
| Hazard Property | Value | Source |
| Flash Point | 16 °C (60.8 °F) | [4] |
| Oral LD50 (mouse) | 30 mg/kg | [4] |
| Dermal LD50 (rabbit) | 276 mg/kg | [4] |
| Inhalation LC50 (mouse) | 6000 mg/m³/2H | [4] |
| Odor Threshold | < 2 ppm | [9] |
| Irritation Threshold | 26 ppm (90 mg/m³) | [9] |
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.[3][4][8]
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound (including contaminated materials like gloves, paper towels, and pipette tips) in a designated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids or oxidizing agents.[4][8]
-
The waste container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing lid.[10]
Step 2: Labeling the Waste Container
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[10]
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration or percentage of this compound in the waste.
-
The associated hazards (e.g., Flammable, Toxic, Corrosive).
-
The date of accumulation.
-
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][6]
-
The storage area should be a designated satellite accumulation area (SAA) for hazardous waste.
-
Ensure the container is stored away from incompatible materials.[4]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
The ultimate disposal method will likely be incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Emergency Spill Procedures
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area and restrict access.[11]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create a spark.[6][11]
-
Absorb the Spill: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain and absorb the liquid.[4][11][12] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and any contaminated items and place them into a designated hazardous waste container.[4][11]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal and spill management of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. americanbio.com [americanbio.com]
- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
